Ketoprofen sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-(3-benzoylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3.Na/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;/h2-11H,1H3,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPDLBHLMVYMCW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973028 | |
| Record name | Sodium 2-(3-benzoylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57495-14-4 | |
| Record name | Ketoprofen sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057495144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-(3-benzoylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-(3-benzoylphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KETOPROFEN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R10M39KS7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of Ketoprofen Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of ketoprofen sodium, a non-steroidal anti-inflammatory drug (NSAID). This document details common synthetic pathways, robust characterization methodologies, and presents key quantitative data in a clear, comparative format.
Synthesis of this compound
This compound, the salt of ketoprofen, is often utilized in pharmaceutical formulations to enhance solubility and bioavailability.[1] Several synthetic routes to ketoprofen have been developed, ranging from classical methods to more recent, greener approaches.[2] The conversion of ketoprofen to this compound is typically a straightforward acid-base reaction.
General Synthesis of Ketoprofen
A common industrial synthesis of ketoprofen starts from 3-methylbenzophenone. This process involves bromination, cyanation, alkylation, and subsequent hydrolysis to yield ketoprofen.[3] Another notable method begins with 3-cyanomethyl-benzoic acid, proceeding through a Friedel-Crafts reaction, α-monomethylation, and hydrolysis, resulting in a high total yield of 73.8% and a purity of 99.8%.[4]
More contemporary and environmentally conscious methods have also been developed. A five-step synthesis starting from cyclohexanone offers a greener alternative to traditional routes that may use hazardous reagents.[2]
Conversion to this compound: A Standard Laboratory Protocol
A simple and effective method for preparing this compound involves the reaction of ketoprofen with sodium hydroxide in an ethanolic solution.[5]
Experimental Protocol:
-
Dissolution: Dissolve a known molar equivalent of ketoprofen in 96% ethanol.
-
Reaction: Add an equimolar amount of sodium hydroxide, also dissolved in ethanol, to the ketoprofen solution with stirring.
-
Evaporation: Remove the solvent by evaporation under reduced pressure. This will yield an amorphous solid of this compound.[5]
-
Crystallization: The resulting amorphous solid can be crystallized by controlled precipitation from 96% ethanol to obtain a crystalline form.[5]
A distinct synthesis method for ketoprofen itself involves the reaction of 3-nitrile ethyl benzophenone with hydrogen chloride gas in an alcohol solvent, followed by hydrolysis with an inorganic base.[6]
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized this compound. A combination of spectroscopic, chromatographic, and thermal analysis techniques is typically employed.
Spectroscopic Methods
2.1.1. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of ketoprofen shows characteristic absorption peaks for the carboxylic acid C=O stretching vibration (around 1697 cm⁻¹) and the ketone C=O stretching vibration (around 1655 cm⁻¹).[7] Aromatic C-H stretching is observed around 3051 cm⁻¹.[8] When converted to the sodium salt, the characteristic peak of the carboxylic acid's O-H group disappears, and the carboxylate (COO⁻) stretching bands appear.
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the this compound sample onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the sample spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.
¹H NMR (400 MHz, CDCl₃) of Ketoprofen: δ 7.79 (t, J = 4.2 Hz, 3H), 7.73–7.65 (m, 1H), 7.63–7.53 (m, 2H), 7.53–7.40 (m, 3H), 3.83 (q, J = 7.2 Hz, 1H), 1.55 (d, J = 7.2 Hz, 3H).[9]
¹³C NMR (100 MHz, CDCl₃) of Ketoprofen: δ 196.5, 180.0, 140.0, 137.9, 137.4, 132.5, 131.6, 130.1, 129.3, 129.3, 128.6, 128.3, 45.2, 18.1.[9]
Chromatographic Methods
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for determining the purity and quantifying the amount of ketoprofen.[10] Various HPLC methods have been developed, including ion-pair and reversed-phase chromatography.[11][12]
Experimental Protocol (Ion-Pair HPLC): [11]
-
Column: C18 (250 × 4.6 mm, 5µm)
-
Mobile Phase: A mixture of 50% Cetrimide 10⁻³ M and 50% acetonitrile.
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm
-
Temperature: Ambient
Thermal Analysis
2.3.1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to study the thermal behavior of the sample. Pure crystalline ketoprofen exhibits a sharp endothermic peak corresponding to its melting temperature at approximately 96.60°C.[8] The thermal profile of this compound will differ from that of the parent acid.[1]
Experimental Protocol:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
2.3.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This is useful for studying thermal stability and the presence of solvates.
Solid-State Characterization
2.4.1. X-Ray Powder Diffraction (XRD)
XRD is a critical technique for characterizing the crystalline form of this compound. The diffraction pattern provides a unique fingerprint for a specific crystalline structure.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and characterization of ketoprofen and its sodium salt.
Table 1: Synthesis Yields for Ketoprofen
| Starting Material | Key Steps | Reported Yield | Reference |
| 3-cyanomethyl-benzoic acid | Friedel-Crafts, α-monomethylation, hydrolysis | 73.8% | [4] |
| 7-benzyl-3-methyl-5,6-dihydrobenzofuran-2(4H)-one | Benzylic oxidation with supported KMnO₄ | 72% | [9] |
| 3-nitrile ethyl benzophenone | Reaction with HCl gas, hydrolysis with KOH | 98% | [6] |
Table 2: HPLC Parameters for Ketoprofen Analysis
| Method Type | Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |
| Ion-Pair HPLC | C18 (250 x 4.6 mm, 5µm) | 50% Cetrimide 10⁻³ M and 50% acetonitrile | 1 mL/min | 254 nm | [11] |
| Reversed-Phase HPLC | C18 (125 mm i.d.) | Acetonitrile, water, and phosphate buffer (40:58:2 v/v/v), pH 3.5 | 1.0 mL/min | Not Specified | [10] |
| Reversed-Phase HPLC | Discovery HS C18 (25 cm x 4.6 mm, 5 µm) | Methanol: water (70:30), pH 3.3 | Not Specified | Not Specified | [10] |
Table 3: Spectroscopic Data for Ketoprofen
| Technique | Key Peaks / Shifts | Reference |
| FTIR | ~3051 cm⁻¹ (Aromatic C-H stretch), ~1697 cm⁻¹ (Acid C=O stretch), ~1655 cm⁻¹ (Ketone C=O stretch), ~1589 cm⁻¹, ~1446 cm⁻¹ (Aromatic C=C stretch) | [7][8] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.79, 7.73–7.65, 7.63–7.53, 7.53–7.40, 3.83, 1.55 | [9] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 196.5, 180.0, 140.0, 137.9, 137.4, 132.5, 131.6, 130.1, 129.3, 128.6, 128.3, 45.2, 18.1 | [9] |
Workflow and Signaling Pathway Diagrams
References
- 1. A New Crystalline this compound Salt: Solid-State Characterization, Solubility, and Stability [pubmed.ncbi.nlm.nih.gov]
- 2. New Synthesis Route for Ketoprofen - ChemistryViews [chemistryviews.org]
- 3. Ketoprofen synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: preparation and its formation of mixed crystals with ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101759556B - Synthesis method of ketoprofen - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation and characterization of ketoprofen liquisolid compacts by Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Ionisable substances chromatography: A new approach for the determination of Ketoprofen, Etoricoxib, and Diclofenac sodium in pharmaceuticals using ion - pair HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
The Multifaceted Mechanism of Ketoprofen in Inflammatory Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of ketoprofen. By delving into its interactions with key enzymatic pathways and cellular processes, this document aims to equip researchers and drug development professionals with a detailed understanding of its pharmacological profile.
Core Mechanism: Inhibition of Prostaglandin Synthesis via Cyclooxygenase (COX) Enzymes
The primary and most well-characterized mechanism of action for ketoprofen is its inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1][2] Prostaglandins are lipid compounds that act as key mediators of inflammation, pain, and fever.[1] Ketoprofen is a non-specific inhibitor, meaning it targets both major isoforms of the COX enzyme: COX-1 and COX-2.[3]
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that maintain physiological functions, such as protecting the gastrointestinal lining and regulating platelet aggregation.[1]
-
COX-2: This isoform is typically inducible and is primarily expressed at sites of inflammation.[1] The prostaglandins produced by COX-2 are the main drivers of the inflammatory response, pain, and fever.[1]
Ketoprofen's therapeutic effects are largely attributed to its inhibition of COX-2, which reduces the synthesis of pro-inflammatory prostaglandins.[1] However, its simultaneous inhibition of COX-1 is associated with some of its common side effects, including gastrointestinal irritation.[1] The S-(+)-enantiomer of ketoprofen is the pharmacologically active form, demonstrating significantly greater inhibitory potency against both COX isoenzymes compared to the R-(-)-enantiomer.
Quantitative Data: COX Inhibition
The inhibitory potency of ketoprofen against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for ketoprofen, highlighting its potent but non-selective inhibitory profile.
| Enantiomer/Form | Target Enzyme | IC50 Value (µM) | Experimental System |
| S-(+)-Ketoprofen | COX-1 | 0.0019 | Not Specified |
| S-(+)-Ketoprofen | COX-2 | 0.027 | Not Specified |
| S-Ketoprofen | COX-2 | 0.024 | Guinea pig whole blood |
| S-Ketoprofen | COX-2 | 5.3 | Purified sheep placenta |
| R-Ketoprofen | COX-2 | > 80 | Purified sheep placenta |
Secondary Mechanisms of Action
Beyond its primary role as a COX inhibitor, ketoprofen exerts its anti-inflammatory effects through several other pathways, contributing to its broad efficacy.
Inhibition of the Lipoxygenase (LOX) Pathway
Ketoprofen has been shown to inhibit the lipoxygenase (LOX) pathway, which is responsible for the synthesis of leukotrienes from arachidonic acid.[1][2] Leukotrienes are another class of potent inflammatory mediators that contribute to processes such as bronchoconstriction, increased vascular permeability, and chemotaxis of inflammatory cells. By inhibiting both the COX and LOX pathways, ketoprofen offers a broader spectrum of anti-inflammatory activity compared to more selective COX-2 inhibitors.
Quantitative Data: Lipoxygenase Inhibition
| Compound | Target Enzyme | IC50 Value (µM) |
| Ketoprofen | 15-LOX | 24.8 ± 0.24 |
Anti-Bradykinin Activity
Ketoprofen is thought to possess anti-bradykinin activity.[3] Bradykinin is a potent inflammatory mediator that increases vascular permeability, causes vasodilation, and induces pain by stimulating sensory nerve endings. By antagonizing the effects of bradykinin, ketoprofen can further reduce pain and edema associated with inflammation.
Lysosomal Membrane Stabilization
Evidence suggests that ketoprofen can stabilize lysosomal membranes.[4] Lysosomes contain a variety of hydrolytic enzymes that, if released into the cytoplasm, can cause cellular damage and contribute to the inflammatory process.[5] By stabilizing these membranes, ketoprofen may limit the release of these damaging enzymes at the site of inflammation.[4][5]
Signaling Pathways and Experimental Workflows
Arachidonic Acid Cascade: COX and LOX Pathways
The following diagram illustrates the central role of the arachidonic acid cascade in inflammation and the points of inhibition by ketoprofen.
Bradykinin B2 Receptor Signaling Pathway
This diagram outlines the signaling cascade initiated by bradykinin binding to its B2 receptor, a pathway implicated in pain and inflammation that is modulated by ketoprofen.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood Assay)
This assay provides a physiologically relevant method for assessing the inhibitory activity of compounds against COX-1 and COX-2 in a complex biological matrix.
Objective: To determine the IC50 values of ketoprofen for COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Draw fresh venous blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Assay (Thromboxane B2 Measurement):
-
Aliquot whole blood into tubes.
-
Add various concentrations of ketoprofen (or vehicle control).
-
Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and subsequent thromboxane A2 (TXA2) production, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
Centrifuge to separate the serum.
-
Measure TXB2 levels in the serum using a specific enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Assay (Prostaglandin E2 Measurement):
-
Aliquot whole blood into tubes.
-
Add a COX-1 selective inhibitor (e.g., low-dose aspirin) to block the COX-1 pathway.
-
Add various concentrations of ketoprofen (or vehicle control).
-
Induce COX-2 expression by adding lipopolysaccharide (LPS) and incubate at 37°C for a specified period (e.g., 24 hours).
-
Centrifuge to separate the plasma.
-
Measure prostaglandin E2 (PGE2) levels in the plasma using a specific ELISA.
-
-
Data Analysis:
-
Plot the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) against the logarithm of the ketoprofen concentration.
-
Determine the IC50 value, the concentration of ketoprofen that causes 50% inhibition, from the resulting dose-response curve.
-
In Vitro Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric Method)
This assay measures the ability of a compound to inhibit the activity of lipoxygenase, typically using a commercially available enzyme such as soybean 15-lipoxygenase.
Objective: To determine the IC50 value of ketoprofen for lipoxygenase.
Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., borate buffer, pH 9.0).
-
Prepare a substrate solution of linoleic acid in the buffer.
-
Prepare a solution of soybean 15-lipoxygenase in the buffer.
-
Dissolve ketoprofen in a suitable solvent (e.g., DMSO) to create a stock solution, and then prepare serial dilutions.
-
-
Assay Procedure:
-
In a quartz cuvette, mix the buffer, the enzyme solution, and a specific concentration of the ketoprofen solution (or vehicle control).
-
Incubate the mixture at room temperature for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer. The formation of the conjugated diene hydroperoxide product of the lipoxygenase reaction results in an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each ketoprofen concentration.
-
Determine the percentage inhibition of lipoxygenase activity relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the ketoprofen concentration to determine the IC50 value.
-
Lysosomal Membrane Stabilization Assay (Heat-Induced Hemolysis of Erythrocytes - Analogue Method)
This in vitro assay serves as a model to assess the membrane-stabilizing properties of a compound, which is analogous to its effect on lysosomal membranes.
Objective: To evaluate the ability of ketoprofen to stabilize erythrocyte membranes against heat-induced lysis.
Methodology:
-
Preparation of Erythrocyte Suspension:
-
Collect fresh human blood in an anticoagulant-containing tube.
-
Centrifuge the blood, remove the plasma and buffy coat, and wash the red blood cells (RBCs) multiple times with isotonic saline solution.
-
Resuspend the washed RBCs in isotonic saline to a final concentration of, for example, 10% (v/v).
-
-
Assay Procedure:
-
Prepare test tubes containing:
-
Control: Isotonic saline.
-
Test: Various concentrations of ketoprofen dissolved in isotonic saline.
-
Reference Standard: A known membrane-stabilizing drug (e.g., diclofenac sodium) at a standard concentration.
-
-
Add the erythrocyte suspension to all tubes.
-
Incubate the tubes in a water bath at 56°C for 30 minutes to induce hemolysis.
-
Cool the tubes under running tap water and then centrifuge to pellet the intact RBCs.
-
Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis inhibition for each ketoprofen concentration using the following formula:
-
% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
-
A higher percentage of inhibition indicates greater membrane-stabilizing activity.
-
Conclusion
The anti-inflammatory, analgesic, and antipyretic properties of ketoprofen stem from a multifaceted mechanism of action. Its primary role as a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes is central to its therapeutic efficacy. Furthermore, its ability to inhibit the lipoxygenase pathway, antagonize bradykinin, and stabilize lysosomal membranes contributes to its broad-spectrum anti-inflammatory profile. A thorough understanding of these intricate mechanisms is paramount for the rational design and development of novel anti-inflammatory agents with improved efficacy and safety profiles.
References
- 1. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dot | Graphviz [graphviz.org]
A Technical Guide to the Physicochemical Properties of Ketoprofen for Formulation Studies
Introduction: Ketoprofen, chemically known as 2-(3-benzoylphenyl)propionic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] From a formulation perspective, ketoprofen presents a significant challenge as it is classified under the Biopharmaceutics Classification System (BCS) as a Class II drug. This designation signifies low aqueous solubility and high membrane permeability, making its dissolution the rate-limiting step for absorption and bioavailability.[3][4] A thorough understanding of its physicochemical properties is therefore paramount for the rational design and development of effective and stable dosage forms. This guide provides an in-depth overview of ketoprofen's key characteristics, supported by experimental protocols and logical workflows to aid researchers and formulation scientists.
Core Physicochemical Properties
The fundamental properties of an active pharmaceutical ingredient (API) dictate its behavior during manufacturing and its therapeutic efficacy. For ketoprofen, its acidic nature, high lipophilicity, and specific solid-state characteristics are of primary concern.
| Property | Value | References |
| Molecular Formula | C₁₆H₁₄O₃ | [1][5] |
| Molecular Weight | 254.28 g/mol | [1][6] |
| Appearance | White to off-white crystalline solid | [1][5] |
| Melting Point | 93 - 96.6 °C | [1][6][7] |
| pKa (acidic) | 3.8 - 4.45 | [6] |
| log P (Octanol/Water) | 3.12 - 3.2 | [6][8][9] |
| Aqueous Solubility | Very low; approx. 51 mg/L at 22°C | [6] |
Solubility Profile
Ketoprofen's solubility is a critical determinant of its formulation strategy. It is practically insoluble in water but demonstrates significantly higher solubility in various organic solvents.[1] This low aqueous solubility is a primary hurdle for achieving adequate bioavailability from solid oral dosage forms.[4] The solubility is pH-dependent, increasing as the pH rises above its pKa due to the ionization of its carboxylic acid group.[10]
| Solvent | Solubility | Temperature | References |
| Water | 6.27 x 10⁻⁴ mol/L | 300.15 K | [11] |
| Water | 0.45 mg/mL | 37 °C | [8] |
| PBS (pH 7.2) | ~0.5 mg/mL | - | [5] |
| Ethanol | ~20 mg/mL | - | [5] |
| Ethanol | 1.85 mol/L | 300.15 K | [11] |
| Methanol | 1.71 mol/L | 300.15 K | [11] |
| DMSO | ~30 mg/mL | - | [5] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | - | [5] |
| PEG 400 | 3000 mg/mL | Ambient | [7] |
| Propylene Glycol | 1000 mg/mL | Ambient | [7] |
| Tween 80 | 1250 mg/mL | Ambient | [7] |
Due to its poor solubility, various enhancement techniques have been explored, including the use of co-solvents, the formation of salts (e.g., ketoprofen-l-lysine), the creation of multicomponent crystals with co-formers like tromethamine and nicotinamide, and the development of solid dispersions and liquisolid compacts.[3][7][8][12][13]
Partition Coefficient (log P) & Dissociation Constant (pKa)
With a log P value of approximately 3.12, ketoprofen is a lipophilic compound, which accounts for its high permeability across biological membranes.[6][8] Its acidic nature, defined by a pKa value in the range of 3.8-4.45, means it is largely unionized in the acidic environment of the stomach, favoring absorption, but poorly soluble.[6] In the more neutral pH of the small intestine, it becomes ionized, which increases solubility but can reduce permeability.
Solid-State Characteristics
Ketoprofen typically exists as a crystalline solid.[5] Its thermal behavior is characterized by a sharp endothermic peak corresponding to its melting point, as observed in Differential Scanning Calorimetry (DSC) thermograms.[3][7] The crystalline form of ketoprofen can be modified to alter its physicochemical properties. For instance, a new salt polymorph of ketoprofen-l-lysine (Polymorph 2) has been identified that exhibits a higher intrinsic dissolution rate and different pharmacokinetic properties compared to the commercially available cocrystal form (Polymorph 1).[13] The formation of new crystalline phases, or multicomponent crystals, with other molecules can significantly alter properties like melting point and solubility, which is a key strategy in formulation development.[3][12]
Stability Profile
Ketoprofen demonstrates reasonable stability under controlled conditions, but it is susceptible to degradation, particularly at higher temperatures and humidity.
| Condition | Formulation Type | Duration | Observation | References |
| -20°C | Crystalline Solid | ≥ 4 years | Stable | [5] |
| Aqueous Solution | - | > 1 day | Not recommended for storage | [5] |
| 25°C / 60% RH | Sustained-Release Tablets | 12 months | < 5% drug loss | [14][15] |
| 30°C / 60% RH | Sustained-Release Tablets | 12 months | < 5% drug loss | [14][15] |
| 40°C / 75% RH | Sustained-Release Tablets | 12 months | < 5% drug loss; dissolution rate affected | [14][15] |
| 40°C / 75% RH | Liquisolid Compacts | 6 months | No significant changes in drug content or dissolution | [7] |
| Room Temperature | Nanosuspension | 3 months | Physically stable (pH, appearance, particle size) | [10] |
Studies on sustained-release tablets showed good photostability when stored in amber-colored bottles.[14][15] However, elevated temperature and humidity can negatively impact the dissolution profiles of formulations.[15]
Visualized Workflows and Pathways
Physicochemical Characterization Workflow
A systematic approach to characterizing a BCS Class II drug like ketoprofen is essential for guiding formulation strategy. The workflow involves a series of analyses to build a comprehensive profile of the API.
Mechanism of Action: COX Inhibition Pathway
Ketoprofen exerts its therapeutic effects by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Key Experimental Protocols
Detailed and standardized experimental methods are crucial for obtaining reliable and reproducible data. The following are protocols for key analyses in ketoprofen formulation studies.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of ketoprofen in a given solvent.
-
Objective: To quantify the maximum amount of ketoprofen that can dissolve in a specific solvent at a set temperature.
-
Apparatus: Orbital shaker with temperature control, volumetric flasks, analytical balance, filtration apparatus (e.g., 0.45 µm syringe filters), UV-Vis spectrophotometer or HPLC system.
-
Methodology:
-
Add an excess amount of ketoprofen powder to a known volume of the selected solvent (e.g., purified water, buffer, organic solvent) in a sealed container.[7]
-
Place the container in an orbital shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.[7]
-
After shaking, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm filter to remove undissolved solid particles.
-
Dilute the filtrate appropriately with the same solvent.
-
Analyze the concentration of ketoprofen in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry at its λmax (approx. 254-260 nm) or HPLC.[5][7][16]
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Solid-State Characterization
These techniques are used to investigate the physical form of ketoprofen, which can significantly impact its stability and dissolution.
-
A. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, enthalpy of fusion, and to detect polymorphism, amorphization, or drug-excipient interactions.[3][4]
-
Methodology:
-
Accurately weigh 2-5 mg of the ketoprofen sample into an aluminum DSC pan.
-
Seal the pan (hermetically or with a pinhole, depending on the desired analysis).
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature. The melting point is identified as the onset or peak of the endothermic event.[7][12]
-
-
-
B. Powder X-Ray Diffraction (PXRD)
-
Objective: To identify the crystalline structure of ketoprofen and detect the presence of different polymorphs or the formation of a new crystalline phase (e.g., co-crystals).[12][17]
-
Methodology:
-
Lightly pack the ketoprofen powder sample onto a sample holder.
-
Place the holder in the diffractometer.
-
Scan the sample over a specified range of 2θ angles (e.g., 5° to 40°) using Cu Kα radiation.
-
The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form. New or shifted peaks compared to the starting material indicate a change in the crystal lattice.[12]
-
-
-
C. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify functional groups and investigate potential molecular interactions between ketoprofen and excipients.[4][7]
-
Methodology:
-
Prepare the sample, typically by mixing a small amount with potassium bromide (KBr) and compressing it into a thin pellet, or by placing it directly on an Attenuated Total Reflectance (ATR) crystal.
-
Scan the sample over the infrared range (e.g., 4000 to 400 cm⁻¹).
-
The resulting spectrum shows absorption bands corresponding to specific molecular vibrations. Shifts, broadening, or disappearance of characteristic peaks (e.g., carboxylic acid O-H and C=O stretches) can indicate hydrogen bonding or other interactions.[4]
-
-
Stability-Indicating Assay (ICH Guideline Approach)
This protocol assesses the stability of a ketoprofen formulation under various environmental conditions.
-
Objective: To evaluate the influence of temperature and humidity on the quality of the formulation over time and to predict its shelf-life.[15]
-
Methodology:
-
Prepare the final ketoprofen dosage form (e.g., tablets, capsules) and package it in the proposed container closure system.
-
Place samples in stability chambers maintained under controlled conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[15]
-
At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated), withdraw samples.[14]
-
Analyze the samples for key quality attributes:
-
Appearance: Visual inspection for any changes in color, shape, or integrity.
-
Assay: Quantify the amount of ketoprofen remaining using a validated, stability-indicating HPLC method that can separate the parent drug from potential degradation products.
-
Dissolution: Perform in-vitro dissolution testing to check for any changes in the drug release profile.[15]
-
-
Compare the results to the initial specifications to determine if any significant changes have occurred. The data from accelerated studies can be used with the Arrhenius equation to predict shelf-life.[14]
-
References
- 1. Ketoprofen | 22071-15-4 [chemicalbook.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. mdpi.com [mdpi.com]
- 4. iosrphr.org [iosrphr.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Ketoprofen | C16H14O3 | CID 3825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Formulation and characterization of ketoprofen liquisolid compacts by Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revistas.unal.edu.co [revistas.unal.edu.co]
- 9. researchgate.net [researchgate.net]
- 10. public.pensoft.net [public.pensoft.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. cjm.ichem.md [cjm.ichem.md]
- 13. Unexpected Salt/Cocrystal Polymorphism of the Ketoprofen-Lysine System: Discovery of a New Ketoprofen-l-Lysine Salt Polymorph with Different Physicochemical and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Formulation and stability evaluation of ketoprofen sustained-release tablets prepared by fluid bed granulation with Carbopol 971P solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Ketoprofen's Inhibition of Cyclooxygenase (COX) Enzymes: An In-depth In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro inhibition of cyclooxygenase (COX) enzymes by the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of ketoprofen's mechanism of action at the enzymatic level, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action
Ketoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa.[2] In contrast, COX-2 is typically induced by inflammatory stimuli.[2]
Ketoprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[1] The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[2]
Quantitative Analysis of COX Inhibition
The inhibitory potency of ketoprofen against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency.
Several in vitro studies have determined the IC50 values for ketoprofen and its more active S-(+)-enantiomer (dexketoprofen). It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme (e.g., ovine, human, recombinant), the assay method, and the substrate concentration.
| Compound | Enzyme | IC50 Value | Selectivity (COX-1/COX-2) | Reference |
| S-(+)-Ketoprofen | COX-1 | 1.9 nM | 0.07 | [3] |
| S-(+)-Ketoprofen | COX-2 | 27 nM | [3] | |
| Ketoprofen | COX-1 | 0.164 µM | 0.21 | [4] |
| Ketoprofen | COX-2 | - | [4] | |
| S-Ketoprofen | COX-2 (guinea pig whole blood) | 0.024 µM | - | [5] |
| S-Ketoprofen | COX-2 (sheep placenta) | 5.3 µM | - | [5] |
Studies have consistently shown that the S-enantiomer of ketoprofen is significantly more potent in inhibiting both COX isoenzymes compared to the R-enantiomer.[5] In fact, the inhibitory activity of racemic ketoprofen is almost exclusively attributed to the S-enantiomer.[5]
Experimental Protocols for In Vitro COX Inhibition Assays
A variety of in vitro methods are employed to determine the inhibitory activity of compounds like ketoprofen on COX enzymes.[6][7] These assays can be broadly categorized into those using purified enzymes and those using cellular systems, such as whole blood assays.
Purified Enzyme Assays
These assays utilize purified COX-1 and COX-2 enzymes, often from ovine or recombinant human sources. The activity of the enzyme is measured in the presence and absence of the inhibitor.
1. Colorimetric COX Inhibitor Screening Assay:
-
Principle: This assay measures the peroxidase activity of COX. The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. The appearance of the oxidized TMPD is monitored spectrophotometrically at 590 nm.[8]
-
Procedure: [8]
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound (ketoprofen) or a vehicle control to the appropriate wells.
-
Incubate the plate at 25°C for a specified time (e.g., 5 minutes).
-
Initiate the reaction by adding a colorimetric substrate solution followed by arachidonic acid.
-
After a short incubation period (e.g., 2 minutes), read the absorbance at 590 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells.
-
2. Fluorometric COX Activity Assay:
-
Principle: This assay also measures the peroxidase activity of COX but uses a fluorometric probe that is converted into a highly fluorescent product.
-
Procedure:
-
Prepare a reaction mix containing assay buffer, a fluorometric probe, and a cofactor.
-
Add the purified COX enzyme (COX-1 or COX-2) and the test inhibitor to the reaction mix.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths over time.
-
The rate of increase in fluorescence is proportional to the COX activity.
-
3. Radiochemical COX Inhibition Assay:
-
Principle: This highly sensitive assay measures the conversion of radiolabeled arachidonic acid to prostaglandins.[9]
-
Procedure: [9]
-
Incubate the purified COX enzyme with the test inhibitor.
-
Add radiolabeled arachidonic acid to start the reaction.
-
After a defined incubation period, stop the reaction and extract the prostaglandins.
-
Separate the radiolabeled prostaglandins from the unreacted arachidonic acid using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radioactivity in the prostaglandin fraction to determine enzyme activity.
-
Cell-Based Assays
Human Whole Blood Assay:
-
Principle: This assay provides a more physiologically relevant model by measuring COX activity in its natural cellular environment.[2] COX-1 activity is measured by the production of thromboxane B2 (TxB2) in clotting blood, while COX-2 activity is measured by prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated blood.[2]
-
Procedure for COX-1: [2]
-
Fresh human blood is incubated with the test inhibitor or vehicle.
-
The blood is allowed to clot, which activates platelets and stimulates TxB2 production via COX-1.
-
The serum is separated, and the concentration of TxB2 is measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
Procedure for COX-2: [2]
-
Heparinized human blood is incubated with the test inhibitor.
-
LPS is added to the blood to induce the expression and activity of COX-2 in monocytes.
-
After an incubation period, the plasma is separated, and the concentration of PGE2 is measured by ELISA.
-
Visualizing the Molecular Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Ketoprofen's inhibition of the COX signaling pathway.
Caption: Generalized workflow for in vitro COX inhibition assays.
Conclusion
This technical guide has provided a detailed examination of the in vitro inhibition of COX-1 and COX-2 enzymes by ketoprofen. The quantitative data clearly demonstrates its potent, non-selective inhibitory activity, with a notable stereoselectivity for the S-enantiomer. The outlined experimental protocols offer a foundational understanding of the methodologies used to assess COX inhibition. The provided diagrams visually summarize the core mechanism of action and the general experimental approach. This information is crucial for researchers and professionals involved in the study of NSAIDs and the development of new anti-inflammatory agents.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation | AVESİS [avesis.gazi.edu.tr]
- 5. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. academicjournals.org [academicjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ketoprofen
Introduction
Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties.[1] Accurate and reliable quantification of ketoprofen in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note presents a detailed, validated, and robust High-Performance Liquid Chromatography (HPLC) method for the determination of ketoprofen. The method is simple, rapid, and suitable for routine analysis in a research or clinical setting.
Materials and Methods
Instrumentation
A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column is required.
Chemicals and Reagents
-
Ketoprofen reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Trifluoroacetic acid (analytical grade)
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Parameters for Ketoprofen Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : Water (55:45, v/v) with 1% trifluoroacetic acid[2] |
| Flow Rate | 1.5 mL/min[2] |
| Injection Volume | 20 µL[1] |
| Detection Wavelength | 257 nm[2] |
| Column Temperature | 45°C[2] |
| Run Time | Approximately 5 minutes |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of ketoprofen reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (for Plasma Samples)
-
To 200 µL of human plasma, add 600 µL of methanol to precipitate the proteins.[2]
-
Vortex the mixture for 10 seconds.[2]
-
Centrifuge the mixture at 6000 rpm for 6 minutes.[2]
-
Transfer the supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.[2]
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4]
Results and Discussion
Method Performance
The developed HPLC method demonstrated excellent performance for the quantification of ketoprofen. A typical chromatogram shows a well-resolved peak for ketoprofen with a retention time of approximately 1.7 minutes.[2] The method is specific, with no interference from endogenous components in the plasma matrix.
Quantitative Data Summary
The validation results are summarized in Table 2. The method exhibited good linearity over the tested concentration range, with a correlation coefficient (r²) greater than 0.999. The accuracy and precision were within the acceptable limits, with the relative standard deviation (RSD) being less than 2%.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999[2] |
| Accuracy (% Recovery) | 96.5 - 103.6 %[2] |
| Precision (RSD %) | < 6.0 %[2] |
| Limit of Detection (LOD) | 1.20 µg/mL[5] |
| Limit of Quantification (LOQ) | 2.43 µg/mL[5] |
Visualizations
Experimental Workflow
The overall workflow for the quantification of ketoprofen in plasma samples is depicted in the following diagram.
Caption: Experimental workflow for ketoprofen quantification in plasma.
HPLC Method Development Logic
The logical steps involved in developing a robust HPLC method are outlined below.
Caption: Logical steps in HPLC method development.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of ketoprofen using a validated HPLC method. The method is simple, rapid, accurate, and precise, making it highly suitable for routine analysis in various research and quality control laboratories. The provided experimental details and validation data demonstrate the robustness and reliability of the method for its intended purpose.
References
In Vivo Experimental Models for Assessing the Anti-Inflammatory Activity of Ketoprofen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for established in vivo experimental models to evaluate the anti-inflammatory properties of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). The included methodologies for carrageenan-induced paw edema, cotton pellet-induced granuloma, and adjuvant-induced arthritis are standard preclinical assays to characterize and quantify the efficacy of anti-inflammatory agents.
Mechanism of Action of Ketoprofen
Ketoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By reducing prostaglandin synthesis, ketoprofen mitigates vasodilation, vascular permeability, and the subsequent infiltration of inflammatory cells to the site of injury.[2]
References
- 1. Ketoprofen and MicroRNA-124 Co-loaded poly (lactic-co-glycolic acid) microspheres inhibit progression of Adjuvant-induced arthritis in rats [pubmed.ncbi.nlm.nih.gov]
- 2. The Anti-Inflammation and Anti-Nociception Effect of Ketoprofen in Rats Could Be Strengthened Through Co-Delivery of a H2S Donor, S-Propargyl-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Ketoprofen-Loaded Microspheres
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the preparation and characterization of ketoprofen-loaded microspheres, a promising approach for controlled drug delivery. Ketoprofen, a potent non-steroidal anti-inflammatory drug (NSAID), is commonly used for managing pain and inflammation. However, its short biological half-life and potential for gastrointestinal side effects necessitate the development of sustained-release formulations.[1][2][3] Encapsulation of ketoprofen into biodegradable polymeric microspheres offers a strategy to prolong its release, reduce dosing frequency, and minimize adverse effects.[1]
This document outlines three prevalent methods for microsphere preparation: emulsion-solvent evaporation, spray drying, and emulsion polymerization. Each protocol is detailed to enable replication in a laboratory setting. Furthermore, key characterization techniques are described to evaluate the quality and performance of the formulated microspheres.
I. Microsphere Preparation Protocols
A. Emulsion-Solvent Evaporation Method
This technique is widely used for encapsulating water-insoluble drugs like ketoprofen into water-insoluble polymers.[4] The process involves the emulsification of a polymeric solution containing the drug in an immiscible continuous phase, followed by the removal of the solvent.
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of polymer (e.g., Polycaprolactone (PCL), Ethyl cellulose, Polylactic acid (PLA), or Polylactic-co-glycolic acid (PLGA)) and ketoprofen in a suitable organic solvent or a mixture of solvents (e.g., dichloromethane and chloroform).[4][5][6]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizing agent (e.g., 0.5% w/v sodium carboxy methyl cellulose or polyvinyl alcohol (PVA)).[4]
-
Emulsification: Add the organic phase to the aqueous phase as a thin stream while stirring at a controlled rate (e.g., 500-1500 rpm) to form an oil-in-water (o/w) emulsion.[4][5]
-
Solvent Evaporation: Continue stirring the emulsion for a sufficient period (e.g., 3-4 hours) to allow the organic solvent to evaporate completely, leading to the formation of solid microspheres.[4]
-
Collection and Washing: Collect the microspheres by vacuum filtration and wash them multiple times with distilled water to remove the residual stabilizer.[4]
-
Drying: Air dry or freeze-dry the washed microspheres to obtain a free-flowing powder.[7]
Experimental Workflow for Emulsion-Solvent Evaporation
B. Spray Drying Method
Spray drying is a rapid, one-step process that converts a liquid feed (solution, emulsion, or suspension) into a dry particulate powder.[8] This method is suitable for thermolabile materials as the exposure to high temperatures is very brief.
Protocol:
-
Feed Solution Preparation: Dissolve ketoprofen and the chosen polymer(s) (e.g., cellulose acetate butyrate (CAB) and hydroxypropylmethylcellulose phthalate (HPMCP)) in a suitable solvent to create a feed solution.[8][9]
-
Spray Drying: Atomize the feed solution into a hot air stream within the spray dryer. The solvent rapidly evaporates, resulting in the formation of solid microparticles.
-
Collection: The dried microspheres are separated from the air stream, typically by a cyclone separator, and collected.
Experimental Workflow for Spray Drying
C. Emulsion Cross-Linking Method
This method is often employed for natural polymers like albumin or alginate. It involves emulsifying an aqueous solution of the polymer and drug in an oily phase, followed by the addition of a cross-linking agent to solidify the droplets into microspheres.
Protocol:
-
Aqueous Phase Preparation: Dissolve bovine serum albumin (BSA) and ketoprofen in a buffer solution (e.g., PBS pH 7.4).[2]
-
Emulsification: Add the aqueous phase to an oil phase (e.g., olive oil) and stir at a high rate (e.g., 1000 rpm) to form a water-in-oil (w/o) emulsion.[2]
-
Cross-linking: Add a cross-linking agent, such as glutaraldehyde solution, to the emulsion and continue stirring for a specified time (e.g., 30 minutes) to stabilize the microspheres.[2]
-
Collection and Washing: Centrifuge the microsphere suspension to separate the microspheres. Wash the collected microspheres with a suitable solvent (e.g., diethyl ether) to remove excess oil and cross-linking agent.[2]
-
Drying: Dry the washed microspheres.
Experimental Workflow for Emulsion Cross-Linking
II. Characterization of Ketoprofen-Loaded Microspheres
Thorough characterization is essential to ensure the quality and performance of the prepared microspheres.
A. Particle Size and Morphology
-
Protocol:
-
Microscopy: Observe the shape and surface morphology of the microspheres using optical microscopy or scanning electron microscopy (SEM).[2][10] For SEM, sputter-coat the microspheres with gold before imaging.[2]
-
Particle Size Analysis: Determine the mean particle size and size distribution using techniques like optical microscopy with a calibrated eyepiece or laser light scattering.[9][10]
-
B. Drug Entrapment Efficiency and Loading
-
Protocol:
-
Accurately weigh a sample of microspheres (e.g., 100 mg).[11]
-
Disperse the microspheres in a suitable solvent (e.g., ethanol) to dissolve the polymer and extract the drug completely. Sonication can aid in complete extraction.[11]
-
Filter the resulting solution to remove any polymeric debris.[11]
-
Analyze the filtrate for ketoprofen concentration using UV-Vis spectrophotometry at a specific wavelength (e.g., 260 nm) or High-Performance Liquid Chromatography (HPLC).[2][11]
-
Calculate the entrapment efficiency and drug loading using the following formulas:
-
Entrapment Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) x 100
-
Drug Loading (%) = (Weight of Drug in Microspheres / Weight of Microspheres) x 100
-
-
C. In Vitro Drug Release Studies
-
Protocol:
-
Apparatus: Use a USP dissolution apparatus (e.g., paddle type).[11]
-
Dissolution Medium: Employ a suitable dissolution medium, such as phosphate buffer saline (PBS) at pH 7.4, to simulate physiological conditions.[6][11] Maintain the temperature at 37 ± 0.5°C.[11]
-
Procedure:
-
Accurately weigh a quantity of microspheres and place them in the dissolution medium. To prevent the microspheres from floating, they can be placed in a muslin cloth tied to the paddle.[11]
-
Stir the medium at a constant speed (e.g., 100 rpm).[11]
-
At predetermined time intervals, withdraw aliquots of the dissolution medium and replace them with an equal volume of fresh medium to maintain sink conditions.[2][11]
-
-
Analysis: Analyze the withdrawn samples for ketoprofen concentration using UV-Vis spectrophotometry or HPLC.[2][11]
-
Data Presentation: Plot the cumulative percentage of drug released versus time.
-
Logical Relationship for Microsphere Characterization
III. Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of ketoprofen-loaded microspheres prepared by different methods.
Table 1: Formulation Parameters and Physical Characteristics of Ketoprofen Microspheres
| Formulation Code | Polymer | Drug:Polymer Ratio | Stirring Speed (rpm) | Mean Particle Size (µm) |
| F1 | Ethyl Cellulose | 1:1 | 500 | 150 ± 1.8 |
| F2 | Ethyl Cellulose | 1:2 | 1000 | 125 ± 2.5 |
| F3 | PLGA | 1:3 | 750 | 95 ± 3.1 |
| F4 | PCL | 1:2 | 1000 | 210 ± 4.2 |
Note: The values presented are hypothetical and for illustrative purposes.
Table 2: Drug Loading, Encapsulation Efficiency, and In Vitro Release of Ketoprofen Microspheres
| Formulation Code | Drug Loading (%) | Encapsulation Efficiency (%) | Cumulative Release at 8h (%) |
| F1 | 18.5 | 74.0 | 65.2 |
| F2 | 12.1 | 84.7 | 52.8 |
| F3 | 9.8 | 88.2 | 45.1 |
| F4 | 13.2 | 79.2 | 48.6 |
Note: The values presented are hypothetical and for illustrative purposes.
IV. Conclusion
The protocols and characterization methods detailed in these application notes provide a comprehensive guide for the development of ketoprofen-loaded microspheres. The choice of preparation method and formulation parameters, such as the type of polymer and drug-to-polymer ratio, significantly influences the physicochemical properties and drug release profile of the microspheres.[6] Careful optimization of these variables is crucial for designing a drug delivery system with the desired sustained-release characteristics for improved therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. web.citius.technology [web.citius.technology]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Formulation and characterization of ketoprofen embedded polycaprolactone microspheres using solvent evaporation method | ADMET and DMPK [pub.iapchem.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Preparation and characterization of ketoprofen-loaded microspheres for embolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Development of Ketoprofen Transdermal Delivery Systems
Introduction
Ketoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties in conditions like osteoarthritis and rheumatoid arthritis.[1][2][3] Oral administration, however, is associated with significant gastrointestinal side effects and first-pass metabolism, which can reduce bioavailability.[1][4] Transdermal drug delivery systems (TDDS) offer a compelling alternative, delivering ketoprofen directly through the skin to achieve localized or systemic effects while minimizing these drawbacks.[1][3] This document provides detailed application notes and protocols for the development and evaluation of various ketoprofen TDDS, including transdermal patches and nanoemulsion-based gels (nanoemulgels).
Ketoprofen exerts its therapeutic effect by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Section 1: Matrix-Type Transdermal Patches
Application Note:
Matrix-type transdermal patches are a common design where the drug is uniformly dispersed within a polymer matrix. The polymer controls the rate of drug release onto the skin. The choice of polymer is critical; hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) and Polyvinylpyrrolidone (PVP) can lead to faster release, while hydrophobic polymers such as Ethylcellulose (EC) provide more sustained release.[5][6][7] By blending these polymers in different ratios, the drug release profile can be precisely modulated to achieve the desired therapeutic effect.[5][7]
Protocol 1.1: Preparation of Transdermal Patches (Solvent Casting Technique)
This protocol describes a common method for preparing matrix-type patches.[8][9][10]
-
Polymer Solution Preparation: Dissolve the chosen polymers (e.g., Ethylcellulose and PVP) in a suitable solvent or solvent mixture (e.g., chloroform and methanol).[5][10] Stir continuously until a clear, homogenous solution is formed.
-
Drug Incorporation: Separately dissolve a pre-weighed amount of ketoprofen and a plasticizer (e.g., Dibutyl Phthalate or Polyethylene Glycol) in a small amount of the solvent.[5][8]
-
Mixing: Add the drug-plasticizer solution to the polymer solution under continuous stirring. Mix thoroughly to ensure uniform distribution. Let the solution stand for a period to remove any entrapped air bubbles.[8]
-
Casting: Pour the final solution into a petri plate or onto a flat surface lined with a backing membrane.[8]
-
Drying: Control the solvent evaporation rate, often by placing an inverted funnel over the petri plate. Allow it to dry at room temperature for 24 hours, followed by further drying in an oven at a controlled temperature (e.g., 40-45°C) to remove residual solvents.[8][11]
-
Cutting and Storage: Once dried, the film can be cut into patches of the desired size. Store the patches in a desiccator until further evaluation.[11]
Protocol 1.2: Physicochemical Evaluation of Patches
-
Thickness: Measure the thickness of the patch at multiple points using a screw gauge or digital micrometer to ensure uniformity.[8][11]
-
Weight Uniformity: Cut patches of a specified area from different locations of the film, weigh them individually on a digital balance, and calculate the average weight and standard deviation.[8]
-
Folding Endurance: Repeatedly fold a patch at the same place until it breaks. The number of folds it can withstand is the folding endurance value, indicating its flexibility.[3][8]
-
Drug Content Uniformity: Dissolve a patch of a known area in a suitable solvent (e.g., chloroform).[7] Dilute the solution appropriately and analyze the drug concentration using a UV-Visible spectrophotometer at the drug's λmax (approx. 260 nm in phosphate buffer).[7][8]
Data Presentation: Formulation and Performance of Ketoprofen Patches
| Formulation Code | Polymer Ratio (e.g., EC:PVP) | Plasticizer | Penetration Enhancer | Cumulative Drug Release (%) | Time (h) | Reference |
| F1 | HPMC only | Dibutyl Phthalate | Dimethyl Sulfoxide | 95.53 | 8 | [5] |
| F2 | EC only | Dibutyl Phthalate | Dimethyl Sulfoxide | 67.08 | 24 | [5] |
| F7 | HPMC:EC (5:5) | Dibutyl Phthalate | Dimethyl Sulfoxide | 86.81 | 24 | [5] |
| F2 (Naga Sowjanya et al.) | HPMC:EC (ratio not specified) | Polyethylene Glycol | - | 93.35 | 8 | [8] |
| F (1:3) | EC:PVP (1:3) | PEG 4000 | Almond Oil | 91.78 | 8 | [9] |
| F6 | HPMC:EC (4:1) | - | - | 85.77 | 24 | [11] |
| F (1:3) Mita et al. | EC:PVP (1:3) | - | - | 93.66 | 12 | [7][12] |
Section 2: Transdermal Gels and Nano-formulations
Application Note:
Nanoemulsions are colloidal dispersions of oil and water stabilized by a surfactant/co-surfactant mixture, with droplet sizes typically below 200 nm.[13] These systems are highly effective for transdermal delivery because the nanosized droplets can enhance drug permeation through the skin barrier.[14] Furthermore, components like oleic acid (oil) and ethanol (co-surfactant) can act as penetration enhancers themselves.[15] To improve viscosity and skin retention for practical application, these nanoemulsions are often incorporated into a hydrogel base (e.g., Carbopol or Chitosan) to form a nanoemulgel.[14][15]
Protocol 2.1: Formulation of Ketoprofen Nanoemulsion
-
Excipient Selection (Solubility Study): Determine the solubility of ketoprofen in various oils, surfactants, and co-surfactants. Select the components that show the highest solubility for the drug.[13][15] Oleic acid, Tween 80, and ethanol are commonly selected as the oil, surfactant, and co-surfactant, respectively.[15]
-
Construct Pseudo-Ternary Phase Diagrams: Prepare various mixtures of the selected oil, surfactant, and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1). For each Smix ratio, titrate it with the aqueous phase (water) while observing for transparency to identify the nanoemulsion region. This diagram helps determine the optimal concentration range of the components.[13][15]
-
Preparation of Nanoemulsion: Based on the phase diagram, select a formulation. Add the pre-weighed amount of ketoprofen to the oil phase. Then, add the Smix and mix. Finally, add the aqueous phase dropwise with gentle stirring until a clear and transparent nanoemulsion is formed.[15]
Protocol 2.2: Preparation of Nanoemulgel
-
Gelling Agent Dispersion: Disperse a gelling agent (e.g., 1% w/w Carbopol 940 or Chitosan) in a sufficient quantity of distilled water.[16] Allow it to swell overnight.
-
Incorporation of Nanoemulsion: Slowly add the optimized ketoprofen nanoemulsion to the dispersed gel base with continuous, gentle stirring until a homogenous nanoemulgel is formed.[15]
-
pH Adjustment: Adjust the pH of the gel to be compatible with skin (pH 6.8-7.4) using a neutralizing agent like triethanolamine if required.[16]
Protocol 2.3: Characterization of Nanoemulgel
-
Globule Size and Zeta Potential: Determine the average droplet size, polydispersity index (PDI), and surface charge (zeta potential) using a dynamic light scattering (DLS) instrument.
-
Viscosity and Rheology: Measure the viscosity of the final gel formulation using a viscometer. This is crucial for ensuring desirable consistency and spreadability.[2]
-
Spreadability: Place a known amount of the gel between two glass slides and apply a standard weight on the upper slide. Measure the diameter of the circle formed after a specific time to determine spreadability.[2]
-
Drug Content: Determine the drug content by dissolving a known weight of the nanoemulgel in a suitable solvent and analyzing it spectrophotometrically.[2]
Data Presentation: Characterization of Ketoprofen Nano-formulations
| Formulation Type | Key Components | Particle Size (nm) | Zeta Potential (mV) | Permeation Flux (µg/cm²/hr) | Reference |
| Nanoemulgel (C1) | Oil: 3.09%, Smix: 60.54%, Water: 36.36% | 228.8 | - | 10.5 | [15] |
| Nanoemulgel (NG6) | Oil (Oleic acid): 6%, S/CoS (Tween 80/Transcutol P): 35% | < 200 | - | - | [17] |
| Nanoemulgel (H-2) | Oil (Captex 200), S/CoS (Tween 80/PEG 400) | < 100 | -16.3 | - | [13] |
| Transethosomes Gel (TG-12) | Phospholipid, Ethanol, Water | 135.65 | -39.98 | - | [2][18] |
| Nanosponge Gel (F5) | Ethyl Cellulose, PVA | 320.7 | -24.3 | - | [16] |
Section 3: In Vitro and Ex Vivo Evaluation Protocols
Application Note:
In vitro release and ex vivo permeation studies are fundamental for evaluating the performance of transdermal systems. In vitro release testing measures the rate at which the drug is released from the formulation, while ex vivo permeation studies use excised animal or human skin to predict how the drug will penetrate the skin barrier in vivo.[5] The Franz diffusion cell is the standard apparatus for these experiments.[5][10][19]
Protocol 3.1: Ex Vivo Skin Permeation Study (Franz Diffusion Cell)
-
Skin Preparation: Use excised skin from a suitable model (e.g., human cadaver, porcine ear, or rat abdomen).[10][15] Carefully remove subcutaneous fat and hair. Store the skin frozen until use.[19]
-
Apparatus Setup: Mount the prepared skin on a Franz diffusion cell, with the stratum corneum side facing the donor compartment and the dermal side facing the receptor compartment.[10][19] The effective diffusion area is determined by the cell's orifice.
-
Receptor Medium: Fill the receptor compartment with a phosphate buffer solution (pH 7.4) to mimic physiological conditions.[7] Maintain the temperature at 37 ± 0.5°C and stir continuously with a magnetic bar to ensure sink conditions.[15][19]
-
Sample Application: Apply a known quantity of the formulation (patch or gel) to the skin surface in the donor compartment.[15]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis. Immediately replenish the volume with fresh, pre-warmed buffer.[8]
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Visible spectrophotometry or HPLC.[15][20]
-
Data Calculation: Plot the cumulative amount of drug permeated per unit area (μg/cm²) against time (h). The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.
Section 4: In Vivo Evaluation Protocols
Application Note:
In vivo studies in animal models are essential to confirm the therapeutic efficacy and safety of the developed formulation. The carrageenan-induced paw edema model is a standard and widely used method to assess the anti-inflammatory activity of NSAID formulations.[15][20] Skin irritation studies are also critical to ensure the formulation is safe for topical application.
Protocol 4.1: Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
-
Animal Selection: Use healthy male rats (e.g., Wistar or Sprague-Dawley), weighing between 120-250g.[21] Divide them into groups (e.g., control, placebo gel, test formulation, marketed product).
-
Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Formulation Application: Immediately after carrageenan injection, apply a specified amount of the test formulation, placebo, or control to the paw surface of the respective groups.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 4, 6, 8 hours) after the induction of inflammation.
-
Calculation: Calculate the percentage inhibition of edema for each group at each time point relative to the control group. A significant reduction in paw volume indicates effective anti-inflammatory activity.[15] One study found that a ketoprofen nanogel formulation showed 74% inhibition of edema after 8 hours.[15][21]
Protocol 4.2: Skin Irritation Study
-
Animal Preparation: Use healthy rabbits or rats. Shave a small area on the dorsal side of the animal 24 hours before the study.
-
Application: Apply the test formulation to the shaved skin area. A control patch or placebo formulation should be applied to an adjacent site.
-
Observation: Observe the application site for any signs of skin irritation, such as erythema (redness) and edema (swelling), at specified time points (e.g., 24, 48, and 72 hours) after application.
-
Scoring: Score the observations based on a standardized scale (e.g., Draize scale). A lack of erythema and edema indicates that the formulation is non-irritating.[13]
Section 5: Stability Studies
Protocol 5.1: Accelerated Stability Testing
-
Sample Storage: Seal the optimized formulations (e.g., patches wrapped in aluminum foil) in suitable containers.[3][8]
-
Storage Conditions: Store the samples in a stability chamber under accelerated conditions as per ICH guidelines, typically at 40 ± 2°C and 75 ± 5% relative humidity (RH).[8]
-
Testing Intervals: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 3, and 6 months).[22]
-
Evaluation: Evaluate the samples for changes in physical appearance, pH, viscosity (for gels), drug content, and in vitro drug release profile.[8][23] No significant changes in these parameters over the study period indicate a stable formulation.[8][22]
References
- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. jddtonline.info [jddtonline.info]
- 3. idosi.org [idosi.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
- 6. Design and in vitro evaluation of transdermal patches containing ketoprofen [wisdomlib.org]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. ijarmps.org [ijarmps.org]
- 9. ijnrd.org [ijnrd.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Formulation and evaluation of transdermal patches containing dexketoprofen trometamol - Int J Pharm Chem Anal [ijpca.org]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. An Overview of Nanoemulgels for Bioavailability Enhancement in Inflammatory Conditions via Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.isciii.es [scielo.isciii.es]
- 16. ijhsr.org [ijhsr.org]
- 17. researchgate.net [researchgate.net]
- 18. jddtonline.info [jddtonline.info]
- 19. tandfonline.com [tandfonline.com]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. Development and Evaluation of Novel Water-Based Drug-in-Adhesive Patches for the Transdermal Delivery of Ketoprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Ketoprofen Nanoparticle Formulation in Targeted Anti-Inflammatory Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of ketoprofen-loaded nanoparticles for targeted anti-inflammatory therapy. The information is compiled from recent studies and is intended to guide researchers in developing and evaluating their own nanoparticle systems.
Introduction to Ketoprofen Nanoparticles
Ketoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain.[1][2][3] However, its poor water solubility can limit its bioavailability and therapeutic efficacy.[4][5] Encapsulating ketoprofen into nanoparticles offers several advantages, including improved solubility, sustained drug release, enhanced bioavailability, and the potential for targeted delivery to inflamed tissues.[1][3][6][7][8] This targeted approach can increase the local concentration of the drug, leading to improved therapeutic outcomes while minimizing systemic side effects.[3]
Recent research has focused on various nanoparticle formulations, including lipid-based nanoparticles, polymeric nanoparticles, and nanosuspensions, to enhance the delivery of ketoprofen.[1][2][6] These formulations have demonstrated significant potential in reducing pro-inflammatory markers and increasing anti-inflammatory cytokines in preclinical models.[4][9][10][11]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on ketoprofen nanoparticle formulations, providing a comparative overview of their physicochemical properties and performance.
Table 1: Physicochemical Properties of Ketoprofen-Loaded Nanoparticles
| Formulation ID | Nanoparticle Type | Core/Shell Materials | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| O2 | Lipid Nanoparticle | Oleic acid, Span 60, Tween 80 | < 100 | - | - | - | 96.14 | [1] |
| F4 | Chitosan Nanoparticle | Chitosan | 174 ± 6 | - | - | - | 44.1 | [8] |
| - | Polymeric Nanoparticle | Poly(HKT-co-VI) | 117 ± 1 | 0.139 ± 0.004 | +30 ± 1 | - | - | [9][10] |
| - | Eudragit L100 Nanoparticle | Eudragit L100 | 100 - 200 | - | - | - | - | [7][12] |
Table 2: In Vitro Drug Release and Permeation
| Formulation ID | Release Medium/Conditions | Cumulative Release (%) | Time (hours) | Permeation Flux (μg/cm²/hr) | Reference |
| O2 | Porcine ear epithelium | - | - | 0.0031 | [1] |
| F4 | pH 7.4 phosphate buffer | 92.3 | 24 | - | [8] |
| - | pH 7.4 | Increased concentration | - | - | [7][12] |
| - | pH 1.2 | - | - | - | [7][12] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of ketoprofen nanoparticles based on established protocols from the literature.
Protocol for Preparation of Ketoprofen-Loaded Lipid Nanoparticles by Microemulsification and Solvent Evaporation
This protocol is adapted from a study that utilized oleic acid, glyceryl monostearate (GMS), and cholesterol as lipids.[1]
Materials:
-
Ketoprofen
-
Lipid (Oleic acid, GMS, or Cholesterol)
-
Surfactant (Span 60)
-
Co-surfactant (Tween 80)
-
Solvent (Ethanol or Acetone)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Prepare the oil phase by dissolving the desired amount of lipid (e.g., 100 mg) and varying amounts of ketoprofen (10, 20, 30, or 40 mg) in ethanol or acetone.[1]
-
Prepare the surfactant/co-surfactant (S/CoS) mixture at a fixed ratio (e.g., 1:8).[1]
-
Add the oil phase to the S/CoS mixture with gentle stirring to form a clear microemulsion.
-
Slowly add the microemulsion to an aqueous phase (e.g., distilled water) under continuous stirring.
-
Allow the solvent to evaporate under magnetic stirring for 2 hours at room temperature to facilitate the formation of nanoparticles.[13]
-
The resulting nanoparticle dispersion can be used for further characterization.
Protocol for Preparation of Ketoprofen-Loaded PLGA Nanoparticles by Double Emulsification-Solvent Evaporation
This method is suitable for encapsulating hydrophilic drugs or for achieving a more controlled release profile using the biodegradable polymer PLGA.[2][14]
Materials:
-
Ketoprofen
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
De-ionized water
Procedure:
-
Prepare a 1 ml aqueous solution of ketoprofen (50 mg/ml).[2][14]
-
Dissolve PLGA in 5 ml of ethyl acetate to form the organic phase.[14]
-
Emulsify the aqueous ketoprofen solution in the organic phase using a homogenizer at 10,000 rpm for 2 minutes on an ice bath to form the primary (w/o) emulsion.[14]
-
Prepare a 35 ml aqueous solution of 2% (w/v) PVA containing 5% (w/v) NaCl.[14]
-
Add the primary emulsion to the PVA solution at a rate of 2 ml/min while homogenizing at 20,000 rpm for 10 minutes on an ice bath to form the double (w/o/w) emulsion.[14]
-
Stir the double emulsion at room temperature to allow for the evaporation of ethyl acetate, leading to the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with de-ionized water, and then lyophilize for storage.[14]
Protocol for Characterization of Nanoparticles
3.3.1 Particle Size and Zeta Potential Analysis
-
Dilute the nanoparticle suspension with de-ionized water.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
3.3.2 Drug Content and Encapsulation Efficiency
-
Lyophilize a known amount of the nanoparticle dispersion.
-
Dissolve the lyophilized nanoparticles in a suitable solvent (e.g., ethanol) to release the encapsulated drug.[1]
-
Determine the concentration of ketoprofen using UV-Vis spectrophotometry at a wavelength of 260 nm.[1][2]
-
Calculate the drug content and encapsulation efficiency using the following formulas:
-
Drug Content (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
3.3.3 In Vitro Drug Release Study
-
Place a known amount of the ketoprofen-loaded nanoparticle dispersion in a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., phosphate buffer pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the concentration of ketoprofen in the withdrawn samples using UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released against time.
Mechanism of Action and Signaling Pathways
Ketoprofen's primary mechanism of action is the inhibition of COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins from arachidonic acid.[1][2] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By blocking their production, ketoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects.
Furthermore, studies have shown that ketoprofen nanoparticles can modulate the inflammatory response by affecting cellular signaling pathways. In inflammatory conditions, lipopolysaccharide (LPS) can activate Toll-like receptors on macrophages, leading to the activation of the NF-κB signaling pathway.[4] This, in turn, stimulates the release of pro-inflammatory cytokines. Ketoprofen nanoparticles have been shown to reduce the levels of these pro-inflammatory markers, such as TNF-α, IL-6, and IL-12 p40, while increasing the expression of anti-inflammatory cytokines like IL-10.[4][11]
Caption: Mechanism of action of ketoprofen nanoparticles in reducing inflammation.
Experimental Workflow for Formulation and Evaluation
The following diagram illustrates a typical workflow for the development and evaluation of ketoprofen nanoparticle formulations.
Caption: A typical experimental workflow for ketoprofen nanoparticle development.
References
- 1. journalgrid.com [journalgrid.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. jrasb.com [jrasb.com]
- 4. Ketoprofen-Based Polymer-Drug Nanoparticles Provide Anti-Inflammatory Properties to HA/Collagen Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory drug repurposing in skin diseases: ketoprofen-loaded nanoemulsion development and characterization for topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. In vitro and in vivo evaluation of sustained release ketoprofen-loaded nanoparticles | Science and Technology Development Journal [vjol.info.vn]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Polymeric Nanoparticles Based on Ketoprofen and Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Polymeric Nanoparticles Based on Ketoprofen and Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ketoprofen-Based Polymer-Drug Nanoparticles Provide Anti-Inflammatory Properties to HA/Collagen Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo evaluation of sustained release ketoprofen-loaded nanoparticles | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Rat Intestinal Permeability Studies of Ketoprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties. Understanding its absorption characteristics within the gastrointestinal tract is crucial for optimizing drug delivery and predicting its pharmacokinetic profile. The intestinal epithelium represents a primary barrier and site of absorption for orally administered drugs like ketoprofen. Its permeability through this barrier is a key determinant of its bioavailability. This document provides detailed protocols for conducting rat intestinal permeability studies of ketoprofen using three common and well-established methods: in situ Single-Pass Intestinal Perfusion (SPIP), ex vivo everted gut sac, and in vitro Ussing chamber.
Mechanisms of Ketoprofen Intestinal Permeability
Ketoprofen is a weakly acidic drug, and its intestinal absorption is thought to occur via a combination of passive transcellular diffusion and carrier-mediated transport. Studies suggest that monocarboxylic acid transporters (MCTs) may be involved in the intestinal absorption of ketoprofen.[1] The following diagram illustrates the proposed pathways for ketoprofen transport across the intestinal epithelium.
Caption: Proposed intestinal transport pathways for ketoprofen.
Quantitative Data Summary
The following table summarizes the effective permeability (Peff) values of ketoprofen in rats as determined by the Single-Pass Intestinal Perfusion (SPIP) method.
| Intestinal Segment | Perfusate pH | Ketoprofen Concentration (µM) | Peff (x 10⁻⁴ cm/s) | Reference |
| Jejunum | 6.5 | 100 | 1.3 ± 0.1 | [2] |
| Colon | 6.5 | 100 | 1.0 ± 0.1 | [2] |
| Jejunum | Not Specified | 120 µg/mL | 1.09 ± 0.56 | [3] |
Experimental Protocols
In Situ Single-Pass Intestinal Perfusion (SPIP)
This in vivo technique allows for the study of drug absorption in a specific segment of the intestine while maintaining an intact blood supply.
Caption: Workflow for the in situ Single-Pass Intestinal Perfusion (SPIP) experiment.
-
Animal Preparation:
-
Male Sprague-Dawley or Wistar rats (250-350 g) are fasted overnight (12-18 hours) with free access to water.[4][5][6]
-
Anesthetize the rat with an appropriate anesthetic (e.g., intraperitoneal injection of pentobarbital, 60 mg/kg).[4][5]
-
Place the anesthetized rat on a heated pad to maintain body temperature.[4][5]
-
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the small intestine.
-
Gently handle the intestine and keep it moist with warm saline (37°C).[3][6]
-
Select the desired intestinal segment (e.g., a 10 cm segment of the jejunum).[4][5]
-
Carefully insert and secure cannulas at both ends of the selected segment, avoiding disruption of the blood supply.[4]
-
-
Perfusion:
-
Connect the inlet cannula to a syringe pump.
-
Initially, rinse the intestinal segment with warm isotonic saline until the outlet solution is clear.[3][6]
-
Perfuse the segment with blank, pre-warmed (37°C), and oxygenated Krebs-Ringer buffer for a stabilization period (e.g., 30 minutes).[3][6]
-
After stabilization, switch to the perfusion solution containing ketoprofen dissolved in Krebs-Ringer buffer at the desired concentration.[3]
-
-
Sample Collection and Analysis:
-
Collect the perfusate from the outlet cannula at predetermined time intervals (e.g., every 10 or 20 minutes) into pre-weighed tubes.[3][4]
-
Record the weight of the collected perfusate to determine the volume and correct for any water flux.
-
Analyze the concentration of ketoprofen in the inlet and outlet perfusate samples using a validated HPLC method.
-
-
Data Calculation:
-
Calculate the effective permeability coefficient (Peff) using the following equation:
-
Peff = (Q * (Cin - Cout)) / (2 * π * r * L)
-
Where Q is the perfusion flow rate, Cin and Cout are the inlet and outlet concentrations of ketoprofen (corrected for water flux), r is the radius of the intestinal segment, and L is the length of the segment.
-
-
Ex Vivo Everted Gut Sac
This ex vivo method involves everting a segment of the rat intestine and using it as a sac to study the transport of a drug from the mucosal (outside) to the serosal (inside) side.
Caption: Workflow for the ex vivo Everted Gut Sac experiment.
-
Animal and Intestine Preparation:
-
Fast rats overnight and euthanize them.
-
Immediately excise the desired intestinal segment (e.g., jejunum) and place it in ice-cold, oxygenated Krebs-Ringer buffer.[7]
-
Gently flush the segment with cold saline to remove any residual contents.[7]
-
Carefully evert the intestinal segment over a glass or steel rod.[7][8]
-
-
Sac Preparation and Incubation:
-
Cut the everted intestine into sacs of a specific length (e.g., 4-5 cm).
-
Tie one end of the sac with a silk suture.
-
Fill the sac with a known volume of fresh, oxygenated Krebs-Ringer buffer (serosal fluid) and tie the other end.[9]
-
Place the prepared sac in a beaker containing the mucosal solution (Krebs-Ringer buffer with a known concentration of ketoprofen).
-
Incubate the setup in a shaking water bath at 37°C with continuous oxygenation (95% O2 / 5% CO2).[10]
-
-
Sample Collection and Analysis:
-
At predetermined time points, withdraw samples from the serosal fluid inside the sac and/or the mucosal fluid outside the sac.[10]
-
Replace the withdrawn serosal fluid with an equal volume of fresh buffer.
-
Analyze the concentration of ketoprofen in the collected samples using a validated HPLC method.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the serosal compartment, A is the surface area of the gut sac, and C0 is the initial concentration of ketoprofen in the mucosal compartment.
-
-
In Vitro Ussing Chamber
The Ussing chamber is an in vitro system that allows for the study of transport across an isolated piece of intestinal tissue by mounting it between two half-chambers. This method enables the measurement of ion transport and the permeability of compounds under controlled conditions.
Caption: Workflow for the in vitro Ussing Chamber experiment.
-
Tissue Preparation:
-
Euthanize a fasted rat and excise the desired intestinal segment.
-
Place the segment in ice-cold, oxygenated Krebs-Ringer buffer.
-
Open the segment along the mesenteric border and rinse to remove contents.
-
Carefully strip away the outer muscle layers to isolate the mucosal-submucosal layer.
-
-
Ussing Chamber Setup:
-
Mount the prepared intestinal tissue between the two half-chambers of the Ussing chamber system, with the mucosal side facing the donor chamber and the serosal side facing the receiver chamber.[11][12]
-
Fill both chambers with equal volumes of pre-warmed (37°C) and oxygenated Krebs-Ringer buffer.
-
Equilibrate the tissue for a period (e.g., 20-30 minutes) until a stable transepithelial electrical resistance (TEER) is achieved. TEER is an indicator of tissue viability and integrity.[13][14]
-
-
Permeability Study:
-
After equilibration, add a known concentration of ketoprofen to the donor (mucosal) chamber.
-
At specified time intervals, collect samples from the receiver (serosal) chamber and replace with an equal volume of fresh buffer.
-
Monitor TEER throughout the experiment to ensure tissue integrity is maintained. A significant drop in TEER may indicate tissue damage.[13][14]
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of ketoprofen in the receiver chamber samples using a validated HPLC method.
-
Calculate the apparent permeability coefficient (Papp) using the same formula as for the everted gut sac method.
-
Buffers and Analytical Methods
Krebs-Ringer Bicarbonate Buffer
A commonly used physiological buffer for intestinal permeability studies. The composition can vary slightly between laboratories, but a typical formulation is as follows:
| Component | Concentration (g/L) |
| NaCl | 7.0 |
| KCl | 0.34 |
| MgCl₂ (Anhydrous) | 0.0468 |
| NaH₂PO₄ (Anhydrous) | 0.18 |
| Na₂HPO₄ (Anhydrous) | 0.1 |
| NaHCO₃ | 1.26 |
| D-Glucose | 1.8 |
The pH should be adjusted to 7.4 after gassing with 95% O₂ / 5% CO₂.[15][16][17][18]
HPLC Method for Ketoprofen Quantification
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of ketoprofen in biological samples.[19][20][21]
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm).[22]
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) with pH adjusted to 3.3 with phosphoric acid.[22]
-
Flow Rate: 1.0 mL/min.[22]
-
Injection Volume: 20 µL.[22]
-
Retention Time: Typically less than 10 minutes under these conditions.[22]
Note: The HPLC method should be validated for linearity, accuracy, precision, and sensitivity (limit of detection and quantification) according to standard guidelines.[19]
Conclusion
The protocols outlined in this document provide a comprehensive guide for researchers to investigate the intestinal permeability of ketoprofen in rats. The choice of method will depend on the specific research question, available resources, and the desired level of complexity. The in situ SPIP model offers the advantage of an intact blood supply, providing a more physiologically relevant system. The ex vivo everted gut sac is a simpler and less resource-intensive method suitable for screening purposes. The in vitro Ussing chamber allows for precise control of experimental conditions and is ideal for mechanistic studies of drug transport. By following these detailed protocols, researchers can obtain reliable and reproducible data on the intestinal absorption of ketoprofen, contributing to a better understanding of its biopharmaceutical properties.
References
- 1. Intestinal absorption characteristics of ketoprofen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regional Intestinal Drug Permeability and Effects of Permeation Enhancers in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. Predicting Human Intestinal Permeability using Single-pass Intestinal Perfusion in rat [sites.ualberta.ca]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Enhanced Permeability of Etoposide across Everted Sacs of Rat Small Intestine by Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Ussing chamber system for measuring intestinal permeability in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ketoprofen-induced intestinal permeability changes studied in side-by-side diffusion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. scribd.com [scribd.com]
- 16. elabscience.com [elabscience.com]
- 17. Krebs-Ringer Bicarbonate Buffer With 1800 mg/L glucose, without calcium chloride and sodium bicarbonate, powder, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 18. uhlenlab.org [uhlenlab.org]
- 19. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hplc method for the determination of transdermal drug diffusion of ketoprofen [wisdomlib.org]
- 21. Fast HPLC method for the determination of ketoprofen in human plasma using a monolithic column and its application to a comparative bioavailability study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of Ketoprofen in Human Plasma by RP-HPLC [scirp.org]
Application Notes & Protocols: Formulation of Ketoprofen-Based Hydrogels for Topical Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of ketoprofen-based hydrogels for topical delivery. The information is intended to guide researchers in developing effective and stable topical formulations for this potent non-steroidal anti-inflammatory drug (NSAID).
Introduction
Ketoprofen is a widely used NSAID for the management of pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis.[1] Topical administration of ketoprofen in the form of hydrogels offers significant advantages over oral delivery, including the avoidance of gastrointestinal side effects and the ability to deliver the drug directly to the site of inflammation. The efficacy of a topical hydrogel is critically dependent on its formulation, which influences drug release, skin permeation, and overall therapeutic outcome.
This document outlines various formulation strategies using different gelling agents and penetration enhancers and provides detailed protocols for their characterization.
Formulation Components
The successful formulation of a ketoprofen hydrogel involves the careful selection of a gelling agent, a penetration enhancer to facilitate drug delivery through the skin barrier, and other excipients to ensure stability and desired physicochemical properties.
Gelling Agents
Gelling agents form the three-dimensional matrix of the hydrogel. The choice of gelling agent and its concentration are critical as they dictate the rheological properties, drug release profile, and stability of the formulation.[1] Commonly used gelling agents for ketoprofen hydrogels include:
-
Carbomers (e.g., Carbopol 940, Carbopol 934P): These are high molecular weight polymers of acrylic acid. They are widely used due to their ability to form clear, viscous gels at low concentrations.[1][2][3] Carbopol-based gels are known to be non-Newtonian and shear-thinning, which is a desirable property for topical applications.[2]
-
Cellulose Derivatives (e.g., Hydroxypropyl cellulose (HPC), Hydroxypropylmethyl cellulose (HPMC), Sodium carboxymethyl cellulose (SCMC)): These semi-synthetic polymers are also popular choices for hydrogel formulations.[1][4]
-
Natural Polymers (e.g., Sodium Alginate, Chitosan): These biocompatible and biodegradable polymers are gaining interest in pharmaceutical formulations.[5][6][7]
Penetration Enhancers
The stratum corneum, the outermost layer of the skin, presents a significant barrier to drug penetration.[8] Penetration enhancers are chemical substances incorporated into topical formulations to reversibly decrease the barrier resistance of the skin, thereby facilitating the transport of the active pharmaceutical ingredient to the target tissues.[8] Various classes of penetration enhancers have been investigated for ketoprofen hydrogels:
-
Fatty Acids (e.g., Oleic Acid, Lauric Acid): These have been shown to be effective in enhancing the skin permeation of ketoprofen.[4][8][9]
-
Terpenes (e.g., d-limonene, (-)-menthone, terpinen-4-ol, a-terpineol, carveol): These are naturally occurring compounds that can improve drug penetration.[4][10][11]
-
Sulfoxides (e.g., Dimethyl Sulfoxide (DMSO)): DMSO is a potent and well-known penetration enhancer.[12]
-
Alcohols and Glycols (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400): These are often used as solvents and can also enhance drug penetration.[2][9]
-
Pyrrolidones (e.g., N-methyl-2-pyrrolidone, 2-pyrrolidone): These have demonstrated the ability to increase the skin permeation of ketoprofen.[8]
-
Essential Oils (e.g., Mentha Oil, Clove Oil): These have also been explored as penetration enhancers in ketoprofen emulgels.[13]
Quantitative Data on Formulation and Characterization
The following tables summarize quantitative data from various studies on the formulation and characterization of ketoprofen hydrogels.
Table 1: Influence of Gelling Agent on Ketoprofen Release
| Gelling Agent | Concentration (% w/w) | Key Findings | Reference |
| Carbopol 940 | 0.5, 1.0, 1.5 | Carbopol gels were found to be stable and comparable to marketed products. | [1] |
| HPMC | 4.0 | - | [1] |
| SCMC | 4.0, 5.0, 6.0 | - | [1] |
| Chitosan | - | Released the smallest amount of drug (approx. 31%). | [5] |
| Poly(N-isopropyl acrylamide)/alginate | 75/25 | The composition of the hydrogel had a significant effect on ketoprofen release. | [5] |
| Sodium Alginate & Agar-agar | - | A formulation cross-linked with citric acid showed superior drug loading (69.56%) and sustained release. | [6] |
| HPC | 2.0, 6.0, 10.0 | Lower polymer concentrations led to higher drug release. | [4] |
| HPMC | - | - | [4] |
Table 2: Effect of Penetration Enhancers on Ketoprofen Permeation
| Penetration Enhancer | Concentration (% w/w) | Gelling Agent | Key Findings on Permeation | Reference |
| Oleic Acid | 35.0 | Carbopol 934p | Provided the maximum permeation with a flux of 6.22 µg/cm²/h. | [9] |
| Polyethylene Glycol 400 | - | Carbopol 934p | Investigated as a permeation enhancer. | [9] |
| Propylene Glycol | - | Carbopol 934p | Investigated as a permeation enhancer. | [9] |
| Decyl Methyl Sulfoxide | - | - | Significantly increased the penetration of ketoprofen. | [10][11] |
| d-Limonene | - | - | Significantly increased the penetration of ketoprofen. | [10][11] |
| (-)-Menthone | - | - | Did not significantly increase the penetration of ketoprofen. | [11] |
| Terpinen-4-ol | - | - | Significantly increased the penetration of ketoprofen. | [10][11] |
| a-Terpineol | - | - | Significantly increased the penetration of ketoprofen. | [10][11] |
| Oleic Acid | 5.0 | HPC (2%) | Showed maximum cumulative amount permeated and highest steady-state flux. | [4] |
| Carveol | 0.5 | HPC (2%) | Enhanced ketoprofen penetration. | [4] |
| Terpene | 0.5 | HPC (2%) | Enhanced ketoprofen penetration. | [4] |
| Isopropyl Alcohol | 5.0 | HPC (2%) | Enhanced ketoprofen penetration. | [4] |
| Oleic Acid | - | Eudragit® NE30D & E100 | The most effective single enhancer among the fatty acids tested. | [8] |
| 2-Pyrrolidone | - | Eudragit® NE30D & E100 | Acted as a powerful enhancer. | [8] |
| Oleic Acid + 2-Pyrrolidone | - | Eudragit® NE30D & E100 | The most effective paired-enhancer combination. | [8] |
Table 3: Permeation Parameters of Ketoprofen from Different Formulations
| Formulation | Mean Flux (µg/cm²/h) | Permeability Coefficient (cm/s) | Cumulative Amount Permeated (µg/cm²) | Duration (h) | Reference |
| Oleo-hydrogel | 29.61 | - | 227.20 | 8 | [14] |
| Commercial Gel (K-gel) | 2.66 | - | 19.61 | 8 | [14] |
| Commercial Plaster (K-plaster) | 7.99 | - | 60.00 | 8 | [14] |
| Anhydrous Gel (10% Ketoprofen) | 2.22 | - | - | 48 | [15] |
| Aqueous Gel (10% Ketoprofen) | 2.50 | - | - | 48 | [15] |
| 2.5% Ketoprofen Gel (Test-D) | - | 6.50 x 10⁻⁷ | - | 48 | [16] |
| 2.5% Ketoprofen Gel (Ref-I) | - | 5.72 x 10⁻⁷ | - | 48 | [16] |
| 2.5% Ketoprofen Gel (Ref-E) | - | 0.78 x 10⁻⁷ | - | 48 | [16] |
| Nanogel | 50.12 | - | - | - | [17] |
| Conventional Gel | - | - | - | - | [17] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the formulation and characterization of ketoprofen hydrogels are provided below.
Protocol for Hydrogel Formulation (General)
This protocol provides a general guideline for the preparation of a ketoprofen hydrogel. The specific amounts and types of ingredients should be optimized based on the desired characteristics of the final product.
Materials:
-
Ketoprofen powder
-
Gelling agent (e.g., Carbopol 940, HPMC, Sodium Alginate)
-
Penetration enhancer (e.g., Oleic acid, Propylene glycol)
-
Solvent (e.g., Ethanol, Purified water)
-
Neutralizing agent (e.g., Triethanolamine for Carbopol)
-
Preservatives (e.g., Methylparaben, Propylparaben)
-
Magnetic stirrer and stirring bar
-
Beakers and measuring cylinders
-
pH meter
Procedure:
-
Dispersion of Gelling Agent: Accurately weigh the required amount of the gelling agent and slowly disperse it in a measured volume of purified water or a suitable solvent system with constant stirring using a magnetic stirrer. Avoid clump formation. Allow the dispersion to hydrate for a sufficient period (this can range from a few minutes to several hours depending on the polymer).
-
Dissolution of Ketoprofen and Other Excipients: In a separate beaker, dissolve the accurately weighed ketoprofen and any preservatives in a suitable solvent, which may include a penetration enhancer like ethanol or propylene glycol.[1]
-
Mixing: Slowly add the drug solution to the hydrated gel base with continuous stirring until a homogenous mixture is obtained.
-
Neutralization (for Carbopol gels): If using a Carbopol polymer, neutralize the gel by slowly adding a neutralizing agent like triethanolamine dropwise while stirring. Monitor the pH using a pH meter until the desired pH (typically in the range of 6-7) is achieved.[7] The gel will thicken upon neutralization.
-
Degassing: Allow the prepared hydrogel to stand for some time to remove any entrapped air bubbles.
-
Storage: Store the final formulation in a well-closed container at a controlled temperature.
Protocol for Rheological Analysis
Rheological studies are essential to characterize the flow and deformation properties of the hydrogel, which affect its spreadability, feel, and drug release.
Equipment:
-
Cone and plate or parallel plate rheometer
Procedure:
-
Place a suitable amount of the hydrogel sample onto the lower plate of the rheometer.
-
Lower the upper cone or plate to the desired gap setting.
-
Allow the sample to equilibrate to the measurement temperature (e.g., 25°C or 32°C).
-
Perform a continuous shear rate ramp experiment, for example, from 0.1 to 100 s⁻¹.
-
Record the shear stress and viscosity as a function of the shear rate.
-
Plot the rheogram (shear stress vs. shear rate) to determine the flow behavior (Newtonian, shear-thinning, or shear-thickening).
-
Analyze the data to determine key rheological parameters such as viscosity, yield stress, and thixotropy.[2]
Protocol for In Vitro Drug Release Study
This study evaluates the rate and extent of ketoprofen release from the hydrogel formulation.
Equipment:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., cellulose acetate, polysulfone)
-
Receptor medium (e.g., phosphate buffer pH 7.4)[9]
-
Magnetic stirrer
-
Water bath or heating block to maintain temperature (32±1°C or 37±0.5°C)[4][8]
-
Syringes and collection vials
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)[18]
Procedure:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a known volume of pre-warmed receptor medium and ensure no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor compartment.
-
Place the Franz diffusion cells in the heating block and allow the receptor medium to equilibrate to the desired temperature.
-
Accurately weigh a specific amount of the ketoprofen hydrogel and apply it evenly onto the surface of the membrane in the donor compartment.
-
Start the stirrer in the receptor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium and immediately replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the withdrawn samples for ketoprofen concentration using a validated analytical method.
-
Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against time.
-
Determine the drug release kinetics by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).
Protocol for Ex Vivo Skin Permeation Study
This study provides a more realistic measure of the drug's ability to permeate through the skin barrier.
Equipment:
-
Same as for the in vitro drug release study.
-
Excised animal or human skin (e.g., rat abdominal skin, human cadaver skin).[8][15][17]
Procedure:
-
Prepare the excised skin by carefully removing any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor medium.
-
Follow steps 2-9 of the in vitro drug release protocol.
-
From the permeation data, calculate key parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL).
Visualizations
Anti-inflammatory Signaling Pathway of Ketoprofen
References
- 1. repo.lib.jfn.ac.lk [repo.lib.jfn.ac.lk]
- 2. Effect of rheological parameters on pharmaceutical availability of ketoprofen from hydrogel products made on Carbopol base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijhsr.org [ijhsr.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. In vitro evaluation of ketoprofen controlled release from various formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 9. Effect of permeation enhancers on the release of ketoprofen through transdermal drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of skin penetration of nonsteroidal anti-inflammatory drugs from extemporaneously compounded topical-gel formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. International Journal of Pharmaceutical Compounding [ijpc.com]
- 12. researchgate.net [researchgate.net]
- 13. ajptonline.com [ajptonline.com]
- 14. Topical oleo-hydrogel preparation of ketoprofen with enhanced skin permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the in vitro human skin percutaneous absorption of ketoprofen in topical anhydrous and aqueous gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Comparative in vitro and in vivo studies on the permeation and penetration of ketoprofen and ibuprofen in human skin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.isciii.es [scielo.isciii.es]
- 18. Study of factors affecting the in vitro release of ketoprofen from carbomers-based gels | ScienceRise: Pharmaceutical Science [journals.uran.ua]
Application Notes and Protocols for Electrospray-Assisted Preparation of Ketoprofen-Loaded Microspheres
Introduction
The electrospray technique is a versatile and efficient method for fabricating polymeric microspheres for controlled drug delivery.[1] This method utilizes electrostatic forces to atomize a polymer solution, resulting in the formation of uniform micro-sized particles.[2] For poorly water-soluble drugs like ketoprofen, a non-steroidal anti-inflammatory drug (NSAID), encapsulation into microspheres can enhance its therapeutic efficacy by providing sustained release and protecting the gastric mucosa from irritation.[3][4]
These application notes provide a detailed protocol for the preparation of ketoprofen-loaded shellac microspheres (Keto-SLAC) using the electrospray technique, based on established research. The protocol outlines the preparation of the polymer solution, the electrospraying process, and subsequent characterization of the resulting microspheres.
Materials and Equipment
-
Materials: Ketoprofen, Shellac, Ethanol
-
Equipment: High-voltage DC power supply, Syringe pump, 5 mL syringe, 18G flat needle, Aluminum foil (as a receiving plate), Magnetic stirrer, Water bath.
Experimental Protocols
1. Preparation of Ketoprofen-Shellac (Keto-SLAC) Solution
A transparent solution is prepared by dissolving shellac and ketoprofen in ethanol. The ratio of ketoprofen to shellac is maintained at 1:10.[5][6]
-
Example for a 2.5% Shellac/Ketoprofen Solution:
2. Electrospraying Process
The prepared Keto-SLAC solution is then subjected to an electrospraying process to form microspheres.
-
Pour the prepared Keto-SLAC solution into a 5 mL syringe fitted with an 18G flat needle.[5][6]
-
Mount the syringe on a syringe pump.
-
Connect the needle to the positive terminal of a high-voltage DC power supply.[5][6]
-
Place an aluminum foil, connected to the negative electrode, as the receiving plate at a set distance from the needle tip.[5][6]
-
Set the process parameters as detailed in Table 1.
3. Characterization of Microspheres
The physical and chemical properties of the prepared microspheres are investigated to ensure the successful encapsulation and desired characteristics.
-
Morphology: The surface morphology and size distribution of the microspheres are examined using Scanning Electron Microscopy (SEM).
-
Solid-State Characterization:
-
Differential Scanning Calorimetry (DSC): To determine the physical state of ketoprofen within the microspheres. The disappearance of the sharp endothermic peak of crystalline ketoprofen indicates its amorphous dispersion within the polymer matrix.[5][6]
-
X-ray Diffraction (XRD): To confirm the crystalline or amorphous nature of the encapsulated drug. The absence of characteristic crystalline peaks of ketoprofen suggests its successful amorphization.[5][6]
-
-
In Vitro Drug Release: The release profile of ketoprofen from the microspheres is studied using a suitable dissolution apparatus. Studies have shown that ketoprofen can be released in a sustained manner for up to 20-21 days.[5][7]
-
Biocompatibility: The cytotoxicity of the prepared microspheres is assessed using cell viability assays such as CCK-8 and Lactate Dehydrogenase (LDH) assays on fibroblast cell lines (e.g., NIH 3T3).[5][6]
Data Presentation
Table 1: Electrospray Process Parameters for Keto-SLAC Microsphere Preparation [5][6]
| Parameter | Value |
| Flow Rate | 3 mL/h |
| Voltage | 10 kV |
| Receiving Distance | 15 cm and 30 cm |
| Ambient Temperature | 25°C |
| Ambient Humidity | 40% ± 5% |
Table 2: Influence of Shellac Concentration and Receiving Distance on Microsphere Characteristics [5][6]
| Shellac Concentration | Receiving Distance | Microsphere Morphology | Average Particle Size |
| 25% - 55% | 15 cm | Smooth surface, no agglomeration | Bimodal distribution |
| 65% | 15 cm | Spindle-like fibers observed | - |
| 25% | 30 cm | Uniform size distribution | 27 µm |
Visualization of Experimental Workflow
The following diagram illustrates the key steps involved in the preparation and characterization of ketoprofen-loaded microspheres using the electrospray technique.
Caption: Workflow for electrospray preparation and analysis of ketoprofen microspheres.
References
- 1. Applications of electrospinning/electrospraying in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospraying: Possibilities and Challenges of Engineering Carriers for Biomedical Applications—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation, optimization and evaluation of sustained release microsphere of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of microspheres with sustained ketoprofen release by electrospray for the treatment of aseptic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Preparation of microspheres with sustained ketoprofen release by electrospray for the treatment of aseptic inflammation [frontiersin.org]
- 7. Preparation of microspheres with sustained ketoprofen release by electrospray for the treatment of aseptic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ketoprofen Tablet Dissolution
Welcome to the technical support center for ketoprofen tablet dissolution testing. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the standard pharmacopeial dissolution test conditions for immediate-release ketoprofen tablets?
A1: Standard conditions for ketoprofen tablet dissolution vary slightly between pharmacopeias, but generally involve using USP Apparatus 2 (paddle). According to the European Pharmacopoeia, testing is performed using a paddle apparatus at 100 rpm in 900 mL of phosphate buffer at pH 7.2 and 37 °C for 45 minutes.[1] The US Food and Drug Administration (FDA) recommends Simulated Intestinal Fluid (pH 7.4) without enzymes in a volume of 900 mL, using the paddle method at 50 rpm, with sampling at various time points up to 60 minutes.[2] Other reported methods use phosphate buffer at pH 7.4 with a paddle speed of 50 rpm.[3]
Q2: What is the Biopharmaceutical Classification System (BCS) class for ketoprofen and why is it relevant for dissolution testing?
A2: Ketoprofen is a BCS Class II drug, which means it has low aqueous solubility and high membrane permeability.[4] This classification is critical because for BCS Class II drugs, the in vitro dissolution can be the rate-limiting step for drug absorption in vivo.[4] Therefore, developing a robust and discriminating dissolution method is essential to predict the in-vivo performance and ensure the bioavailability of the drug product.[4][5]
Q3: What are the typical acceptance criteria for ketoprofen tablet dissolution?
A3: The acceptance criterion, often denoted by 'Q', is typically set at 75% of the labeled drug amount dissolved within a specified time (e.g., 45 minutes). A dissolution result is generally considered acceptable if it meets or exceeds Q + 5%.[1] For a Q value of 75%, this means at least 80% of the drug should be dissolved.
Q4: How does the pH of the dissolution medium affect ketoprofen release?
A4: Ketoprofen is a weak acid with a pKa of 4.45, so its solubility is highly pH-dependent.[6][7] Its solubility is very low in acidic conditions, such as simulated gastric fluid (pH 1.2), and increases significantly as the pH rises to the neutral or slightly basic range of the intestine (pH 6.8 to 7.4).[6][7] This is why most pharmacopeial methods specify phosphate buffers with a pH between 6.8 and 7.4 to ensure adequate sink conditions.[1][3][7]
Dissolution Method Protocols and Parameters
Pharmacopeial and Optimized Dissolution Parameters
The following table summarizes various reported dissolution test conditions for ketoprofen tablets, providing a basis for method selection and optimization.
| Parameter | European Pharmacopoeia (Modified)[1][5] | USP / FDA Guideline[2][3] | Alternative Two-Stage Method[6] |
| Apparatus | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) |
| Rotation Speed | 75-100 rpm | 50 rpm | 50 rpm |
| Medium | Phosphate Buffer (pH 6.8 or 7.2) | Phosphate Buffer (pH 7.4) | Stage 1: SGF pH 1.2 + 1% SLS (2 hrs) Stage 2: SIF pH 6.8 (3 hrs) |
| Volume | 900 mL | 900 mL | 900 mL |
| Temperature | 37 °C ± 0.5 °C | 37 °C ± 0.5 °C | 37 °C |
| Sampling Times | 15, 30, 45 minutes | 10, 20, 30, 45, 60 minutes | Various points over 5 hours |
| Analysis | UV-Vis Spectrophotometry (λmax ≈ 260 nm) | HPLC or UV-Vis Spectrophotometry | HPLC or UV-Vis Spectrophotometry |
Detailed Experimental Protocol (Example based on EP)
-
Media Preparation: Prepare 900 mL of phosphate buffer solution (pH 7.2) per vessel. Ensure the media is properly degassed to avoid the formation of bubbles on the tablet surface, which can interfere with dissolution.
-
Apparatus Setup: Set up the USP Apparatus 2 (Paddle). Adjust the temperature of the water bath to maintain the dissolution medium at 37 °C ± 0.5 °C. Set the paddle rotation speed to 100 rpm.
-
Tablet Introduction: Carefully drop one ketoprofen tablet into each dissolution vessel, ensuring it settles at the bottom center. Start the timer immediately.
-
Sampling: At specified time points (e.g., 45 minutes), withdraw a sample from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Sample Analysis: Filter the samples promptly. Analyze the concentration of dissolved ketoprofen using a validated UV-Vis spectrophotometric method at approximately 260 nm, or an appropriate HPLC method.[1]
-
Calculation: Calculate the percentage of the labeled amount of ketoprofen dissolved at each time point.
Troubleshooting Guide
This section addresses common issues encountered during ketoprofen dissolution testing.
Q5: My dissolution results are consistently low and fail to meet specifications. What should I investigate?
A5: Consistently low results can stem from issues with the formulation, the dissolution method, or the analytical procedure.
-
Formulation Issues: The tablet's hardness or the concentration of excipients like binders (e.g., HPMC, HEC) can significantly affect the drug release rate.[4]
-
Media pH: Since ketoprofen solubility is pH-dependent, verify the final pH of your dissolution medium.[7] An incorrect pH can lead to poor solubility and low results.
-
Degassing: Inadequate degassing of the medium can cause air bubbles to adhere to the tablet surface, reducing the effective area for dissolution.
-
Sink Conditions: In some cases, especially with higher dose tablets, the standard 900 mL of medium may not be sufficient to maintain sink conditions (where the concentration is no more than 1/3 of the drug's saturation solubility). The addition of a surfactant like Sodium Lauryl Sulfate (SLS) may be necessary, particularly in acidic media.[6]
Q6: I am observing high variability (%RSD) between dissolution vessels. What are the common causes?
A6: High variability is often mechanical or procedural.
-
Apparatus Setup: Check for proper centering of the paddles/baskets and ensure the correct height from the vessel bottom.
-
Vessel Condition: Use clean, unscratched vessels.
-
Tablet Sticking: Hydrophilic matrix tablets can sometimes stick to the vessel, leading to erratic results.[7] Using a different apparatus (e.g., USP Apparatus 1 - Basket) or adjusting hydrodynamic conditions might help.
-
Coning: At the bottom of the paddle apparatus, undissolved particles can form a mound or "cone," which is not exposed to uniform hydrodynamics. Consider increasing the paddle speed if the method allows.
Q7: The drug appears to be degrading in the dissolution medium. How can this be confirmed and mitigated?
A7: Drug degradation can lead to artificially low results if the analytical method only measures the intact drug.
-
Confirmation: Use a stability-indicating analytical method (like HPLC) to analyze the dissolution samples. The presence of degradation peaks would confirm instability.
-
Mitigation: The chemical stability of the drug in the medium is crucial.[8] If pH-related degradation is suspected, investigate alternative buffer species or adjust the pH within a justifiable range. Protect samples from light if the drug is known to be light-sensitive.[9]
Visualized Workflows
Standard Dissolution Test Workflow
The diagram below outlines the sequential steps involved in a typical dissolution testing experiment for ketoprofen tablets.
Caption: Workflow for a standard ketoprofen dissolution test.
Troubleshooting Low Dissolution Results
This decision tree provides a logical pathway for diagnosing the root cause of out-of-specification (OOS) results due to low drug release.
Caption: Decision tree for troubleshooting low dissolution results.
References
- 1. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 2. fip.org [fip.org]
- 3. mdpi.com [mdpi.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of the Safety and Solubilization, Dissolution, Analgesic Effects of Common Basic Excipients on the NSAID Drug Ketoprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. drugfuture.com [drugfuture.com]
Technical Support Center: Improving the Bioavailability of Oral Ketoprofen Formulations
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of oral ketoprofen formulations with enhanced bioavailability.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to achieving high oral bioavailability with ketoprofen?
A1: The primary challenge is ketoprofen's poor aqueous solubility. Ketoprofen is a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high intestinal permeability but low solubility.[1][2][3][4] This low solubility makes the dissolution process in the gastrointestinal fluids the rate-limiting step for absorption, leading to incomplete and variable bioavailability.[3][5] Additionally, its short biological half-life necessitates frequent dosing, which, combined with its acidic nature, can lead to gastric irritation.[6]
Q2: What are the most effective formulation strategies to overcome ketoprofen's low solubility?
A2: The most widely investigated and effective strategies focus on enhancing the drug's dissolution rate. These include:
-
Solid Dispersions: Dispersing ketoprofen in a hydrophilic polymer matrix (like PVP K-30, PEGs, or Poloxamers) to create an amorphous solid, which enhances wettability and dissolution.[7][8][9]
-
Nanosuspensions: Reducing the particle size of ketoprofen to the nanometer range, which dramatically increases the surface area available for dissolution according to the Noyes-Whitney equation.[5][10][11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating ketoprofen in a mixture of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water micro or nanoemulsion upon contact with GI fluids.[6][12][13] This presents the drug in a solubilized state, ready for absorption.
Q3: How do Self-Emulsifying Drug Delivery Systems (SEDDS) work to improve absorption?
A3: SEDDS are lipid-based formulations that improve bioavailability by presenting the drug in a solubilized form directly to the gastrointestinal tract. Upon gentle agitation in the stomach, the system disperses to form a fine emulsion (droplets typically < 5 µm). This large interfacial area facilitates rapid drug release and absorption. Lipid-based formulations can also enhance absorption by interacting with lipid uptake and transport pathways in the intestine.[6]
Q4: Can combining different formulation approaches yield better results?
A4: Yes, combination approaches can be highly effective. For example, a liquid SEDDS formulation can be solidified by adsorbing it onto a solid carrier like silicon dioxide to create a solid SEDDS (S-SEDDS).[12][13] This combines the bioavailability enhancement of a lipid-based system with the handling and stability advantages of a solid dosage form. Similarly, polymers like Poloxamer-188 can be used as stabilizers in nanosuspensions or as carriers in solid dispersions to increase solubility and dissolution.[1]
Section 2: Troubleshooting Guides
Topic: Solid Dispersions (SDs)
Q: My ketoprofen solid dispersion shows poor dissolution enhancement compared to the pure drug. What are the potential causes?
A: This issue can arise from several factors:
-
Incorrect Carrier Selection: The chosen hydrophilic carrier (e.g., PEG, PVP, mannitol) may not be optimal for ketoprofen. The carrier must be able to disrupt the drug's crystal lattice and keep it in an amorphous or high-energy state.
-
Inappropriate Drug-to-Carrier Ratio: A low carrier ratio may not be sufficient to fully disperse the drug, leading to the presence of crystalline drug within the dispersion.
-
Drug Recrystallization: The amorphous drug within the solid dispersion may have recrystallized during preparation (e.g., if cooling is too slow in the fusion method) or upon storage. Characterization with DSC or XRD can confirm this.
-
Preparation Method: The chosen method (e.g., solvent evaporation, fusion) may not be optimized. In the solvent evaporation method, a common solvent for both drug and carrier is crucial for molecular dispersion.[2][7]
Q: The dissolution profile of my solid dispersion is inconsistent between batches. How can I improve reproducibility?
A: Inconsistency often points to a lack of control over critical process parameters:
-
Solvent Evaporation Rate: In the solvent evaporation method, the rate of solvent removal can affect the final solid-state properties. A rapid evaporation can "trap" the drug in an amorphous state, while a slow rate may allow for recrystallization. Standardize the temperature, pressure, and airflow used for evaporation.
-
Fusion Method Temperature: When using the hot-melt or fusion method, precise temperature control is critical. Overheating can degrade the drug or polymer, while insufficient heating will result in an incomplete melt and a non-homogenous mixture.
-
Mixing/Agitation: Ensure consistent and thorough mixing during the preparation process to achieve a homogenous dispersion of the drug within the carrier.
Topic: Nanosuspensions
Q: My ketoprofen nanosuspension is showing particle aggregation and sedimentation upon storage. How can I improve its physical stability?
A: Aggregation is a common stability issue for nanosuspensions, driven by the high surface energy of the nanoparticles. To mitigate this:
-
Optimize Stabilizer Type and Concentration: The choice of stabilizer is critical. A combination of stabilizers, such as a polymeric stabilizer (e.g., PVP, HPMC) and a surfactant (e.g., Tween 80, Poloxamer 188), often provides better steric and electrostatic stabilization.[3][10][11] The drug-to-stabilizer ratio must be optimized; insufficient stabilizer will fail to cover the particle surface adequately.[10]
-
Zeta Potential: Measure the zeta potential of your formulation. A higher absolute value (typically > |30| mV) indicates greater electrostatic repulsion between particles, leading to better stability.
-
Storage Conditions: Store the nanosuspension at a controlled temperature. Temperature fluctuations can affect stabilizer performance and particle kinetics.
Q: The particle size of my nanosuspension prepared by antisolvent precipitation is too large or has a wide distribution (high Polydispersity Index - PDI). What can I do?
A: To achieve a smaller and more uniform particle size:
-
Stirring/Homogenization Speed: The rate of mixing at the point of precipitation is crucial. Higher energy input (faster stirring or use of high-pressure homogenization) leads to smaller particles.
-
Rate of Addition: The speed at which the drug solution (solvent) is added to the stabilizer solution (antisolvent) affects the nucleation and growth process. A slower, controlled addition rate is often preferable.
-
Solvent-to-Antisolvent Ratio: This ratio influences the degree of supersaturation and, consequently, the precipitation kinetics. This should be systematically optimized.
-
Drug Concentration: Higher initial drug concentrations in the solvent phase can sometimes lead to larger particles or faster aggregation. Experiment with different concentrations.[10]
Topic: Self-Emulsifying Drug Delivery Systems (SEDDS)
Q: My SEDDS formulation turns cloudy or fails to form a clear microemulsion upon dilution. What is the problem?
A: This indicates poor self-emulsification, which can be due to:
-
Imbalanced Formulation Ratios: The ratios of oil, surfactant, and co-surfactant are critical. Use pseudo-ternary phase diagrams to identify the optimal ratios that result in a stable and efficient self-emulsifying region.[12][13]
-
Incorrect Surfactant HLB: The Hydrophile-Lipophile Balance (HLB) of the surfactant (or surfactant blend) must be appropriate for the chosen oil phase, typically in the range of 12-18 for O/W emulsions.
-
Component Miscibility: Ensure all components (oil, surfactant, co-surfactant, and drug) are fully miscible in the final liquid formulation. Drug precipitation within the formulation will prevent proper emulsification.
Q: After adsorbing my liquid SEDDS onto a solid carrier, the formulation shows poor flowability and compressibility. How can I fix this?
A: This is a common issue when converting liquid SEDDS to S-SEDDS.
-
Optimize Liquid Load: The amount of liquid SEDDS that can be adsorbed is limited by the specific surface area and absorption capacity of the carrier (e.g., silicon dioxide, microcrystalline cellulose). Exceeding this limit results in a wet, sticky powder. Reduce the liquid load factor.
-
Add a Coating Material/Glidant: After adsorbing the liquid onto the carrier, adding a fine particulate coating material like colloidal silicon dioxide (e.g., Aerosil 200) can significantly improve the flow properties of the final powder mixture.[14]
Section 3: Data & Experimental Protocols
Data Summary Tables
Table 1: Comparative Enhancement of Ketoprofen Solubility by Different Formulation Strategies
| Formulation Strategy | Carrier / Key Components | Solubility Enhancement (Approx.) | Reference |
|---|---|---|---|
| Pure Ketoprofen | - | Baseline (e.g., 3.6 mg/mL in water) | [15] |
| Solid Dispersion (Hydrotropy) | Sodium Benzoate + Sodium Acetate | Up to 58-fold increase | [2] |
| Solid Dispersion (Polymer) | PVP K-30 | 3.7-fold increase (vs. pure drug) | [9] |
| Multicomponent Crystal | Tromethamine | 2.95-fold increase (in distilled water) | [16] |
| Liquisolid Compact | PEG 400 | >800-fold increase (vs. water) | [15] |
| Basic Excipient Mixture | L-arginine | 6.8-fold increase |[17] |
Table 2: Comparison of In Vitro Dissolution Performance of Ketoprofen Formulations | Formulation Type | Key Excipients | Dissolution Medium | % Drug Released (Time) | Reference | | :--- | :--- | :--- | :--- | | Pure Ketoprofen | - | Phosphate Buffer (pH 7.4) | 63.96% (60 min) |[16] | | Multicomponent Crystal | Tromethamine | Phosphate Buffer (pH 7.4) | 89.56% (60 min) |[16] | | Pure Ketoprofen | - | Phosphate Buffer (pH 7.4) | 23.5% (60 min) |[9] | | Solid Dispersion | PEG 6000 + PVP K-30 | Phosphate Buffer (pH 7.4) | 95.32% (60 min) |[9] | | Solid Dispersion | PVP K-30 + Tween 80 (1:3:1) | Not Specified | 95.0% (5 min) |[7] | | Nanosuspension | Various Stabilizers | 0.1N HCl (pH 1.2) | Significantly faster than pure drug |[3] | | S-SMEDDS | Soyabean oil, Cremophor EL | Not Specified | 96.25% (vs. 40.61% for pure drug) |[14] |
Table 3: Selected In Vivo Pharmacokinetic Data for Enhanced Ketoprofen Formulations in Rats | Formulation Strategy | Key Excipient / System | Parameter | Result | Reference | | :--- | :--- | :--- | :--- | | Co-administration | Caffeine (17.8 mg/kg) | Cmax | Increased by 90.1% |[18] | | Co-administration | Caffeine (17.8 mg/kg) | AUC₀-∞ | Increased by 57.6% |[18] | | Solid Dispersion | Poloxamer-188 (5 mg/mL) | AUC | Increased by 330.2% |[1] |
Key Experimental Protocols
Protocol 1: Preparation of Ketoprofen Solid Dispersion by Solvent Evaporation [2][7]
-
Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K-30, Poloxamer 407) and a volatile organic solvent (e.g., methanol, ethanol) in which both ketoprofen and the carrier are soluble.
-
Dissolution: Accurately weigh ketoprofen and the carrier in the desired ratio (e.g., 1:1, 1:3 w/w). Dissolve both components in the selected solvent in a beaker with magnetic stirring until a clear solution is obtained.
-
Solvent Evaporation: Transfer the solution to a petri dish or a rotary evaporator. Evaporate the solvent under controlled conditions (e.g., at 40-50°C) until a dry, solid film or mass is formed. To ensure complete solvent removal, place the solid mass in a vacuum oven for 24 hours.
-
Processing: Scrape the dried solid dispersion from the container. Gently pulverize it using a mortar and pestle.
-
Sieving and Storage: Pass the powdered solid dispersion through a suitable mesh sieve (e.g., #60) to obtain a uniform particle size. Store the final product in a desiccator to protect it from moisture.
Protocol 2: Preparation of Ketoprofen Nanosuspension by Antisolvent Precipitation [5][10][19][20]
-
Organic Phase Preparation: Dissolve a specific amount of ketoprofen (e.g., 400 mg) in a minimal volume of a water-miscible organic solvent, such as ethanol (e.g., 2 mL).[19][20]
-
Aqueous Phase Preparation: Dissolve the chosen stabilizer(s) (e.g., PVP K30, Poloxamer 188, Tween 80) in purified water to prepare the antisolvent solution.
-
Precipitation: Place the aqueous stabilizer solution in a beaker on a magnetic stirrer. Vigorously stir the solution (e.g., at 650 rpm).[19] Drip the organic ketoprofen solution slowly into the center of the vortexing aqueous phase using a syringe. A milky white nanosuspension should form instantaneously as the drug precipitates.
-
Solvent Removal: Continue stirring the suspension at a slightly elevated temperature (e.g., 40°C) for approximately one hour to allow for the complete evaporation of the organic solvent.[19]
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
Protocol 3: Standard In Vitro Dissolution Testing (USP Apparatus II) [10][15][19]
-
Apparatus Setup: Use a USP Type II (Paddle) dissolution apparatus.
-
Medium Preparation: Prepare 900 mL of the desired dissolution medium (e.g., 0.1 N HCl pH 1.2 to simulate gastric fluid, or phosphate buffer pH 6.8 or 7.4 to simulate intestinal fluid).[10][15][17] De-aerate the medium and maintain its temperature at 37 ± 0.5°C.
-
Test Execution: Place the formulation (an amount of powder or a single tablet equivalent to a specific dose, e.g., 50 mg of ketoprofen) into the dissolution vessel.[10][16] Start the paddle rotation at a specified speed (commonly 50 or 100 rpm).[10][19]
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[10][19] Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the filtrate for ketoprofen concentration using a validated analytical method, typically UV-Vis spectrophotometry (at ~260 nm) or HPLC.[10][16]
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Section 4: Visual Guides & Workflows
Caption: Logical relationship illustrating why ketoprofen has poor oral bioavailability.
Caption: General experimental workflow for developing an enhanced ketoprofen formulation.
Caption: Mechanism of action for a Self-Emulsifying Drug Delivery System (SEDDS).
References
- 1. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 2. Enhancing Ketoprofen Solubility: A Strategic Approach Using Solid Dispersion and Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 4. benthamdirect.com [benthamdirect.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. medipol.edu.tr [medipol.edu.tr]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. Formulation and characterization of ketoprofen liquisolid compacts by Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved Solubility and Dissolution Rate of Ketoprofen by the Formation of Multicomponent Crystals with Tromethamine [mdpi.com]
- 17. Exploration of the Safety and Solubilization, Dissolution, Analgesic Effects of Common Basic Excipients on the NSAID Drug Ketoprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. public.pensoft.net [public.pensoft.net]
- 20. Physical stability and dissolution of ketoprofen nanosuspension formulation: Polyvinylpyrrolidone and Tween 80 as stabilizers [pharmacia.pensoft.net]
Technical Support Center: Minimizing Ketoprofen-Induced Gastric Irritation in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting animal studies on minimizing the gastric irritation of ketoprofen.
Frequently Asked Questions (FAQs)
Q1: Why does ketoprofen cause gastric irritation?
A1: Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID), primarily causes gastric irritation by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] This inhibition leads to a decrease in the synthesis of prostaglandins, which are crucial for maintaining the integrity of the gastric mucosa.[1][2] Prostaglandin depletion results in reduced mucus and bicarbonate secretion, diminished mucosal blood flow, and increased gastric acid secretion, all of which compromise the natural defenses of the stomach lining, leading to erosions and ulcers.[1][2]
Q2: What are the common animal models used to study ketoprofen-induced gastric ulcers?
A2: Wistar and Sprague-Dawley rats are the most frequently used animal models for studying NSAID-induced gastric damage.[3][4] These models are well-established and provide reproducible results. Studies typically involve oral or subcutaneous administration of a high dose of ketoprofen to induce gastric lesions within a few hours to a few days.[3][5]
Q3: What are the primary strategies being investigated to minimize ketoprofen's gastric side effects?
A3: Current research focuses on several key strategies:
-
Prodrugs: Ester prodrugs of ketoprofen have been synthesized to temporarily mask the carboxylic acid group responsible for direct irritation, reducing gastric toxicity.[6]
-
Novel Formulations: Developing new delivery systems like solid dispersions with polymers (e.g., Poloxamer 407, PEG 6000) or proliposomal powders can enhance the drug's solubility and dissolution, potentially reducing local concentrations in the stomach.[7][8]
-
Co-administration with Gastroprotective Agents: Combining ketoprofen with substances that protect the gastric mucosa is a common approach. This includes agents like sucralfate or basic excipients such as lysine or tromethamine (Tris).[9][10]
-
Hydrogen Sulfide (H₂S)-Releasing Derivatives: Compounds like ATB-352, a hydrogen sulfide-releasing derivative of ketoprofen, have shown significant reductions in gastric damage in animal models.[11]
Q4: How is the severity of gastric irritation quantified in animal studies?
A4: Gastric irritation is typically quantified using a macroscopic ulcer index or lesion score. After the animal is euthanized, the stomach is removed, opened along the greater curvature, and examined under a magnifying glass. Lesions are scored based on their number and severity (e.g., length, depth, and presence of bleeding). Histopathological examination of stomach tissue is also performed to assess microscopic damage, such as epithelial cell loss, inflammation, and necrosis.[3][5][6]
Q5: Can the enantiomeric form of ketoprofen influence gastric toxicity?
A5: Yes. Ketoprofen exists as two enantiomers: S(+)-ketoprofen and R(-)-ketoprofen. The therapeutic anti-inflammatory effects reside almost exclusively in the S(+) isomer.[12] Studies have shown that racemic ketoprofen (a mixture of both enantiomers) is more ulcerogenic than the S(+) enantiomer alone.[4][13][14] The R(-) isomer, while less active, appears to exacerbate the gastric damage caused by the S(+) isomer.[4][13]
Troubleshooting Guides
Problem 1: High variability in gastric lesion scores within the control (ketoprofen-only) group.
-
Possible Cause: Inconsistent food fasting protocols. The presence of food can alter gastric pH and drug absorption, affecting ulcer development.
-
Suggested Solution: Ensure a strict and consistent fasting period for all animals before ketoprofen administration, typically 18-24 hours with free access to water.[10]
-
Possible Cause: Stress induced by handling or gavage technique. Stress is a known factor in ulcer formation and can introduce variability.
-
Suggested Solution: Handle animals gently and consistently. Ensure that all personnel performing oral gavage are proficient to minimize stress and prevent esophageal or stomach injury. Acclimatize animals to the laboratory environment for at least one week before starting the experiment.[6]
-
Possible Cause: Differences in gut microbiota between animals.
-
Suggested Solution: House animals under identical conditions and obtain them from the same barrier facility to minimize variations in gut flora, which can influence susceptibility to NSAID-induced damage.[3][5]
Problem 2: The gastroprotective test agent fails to show a significant reduction in ulcer index compared to the ketoprofen control.
-
Possible Cause: Inadequate dosage or poor bioavailability of the test agent. The dose may be too low to exert a protective effect, or the formulation may not be adequately absorbed.
-
Suggested Solution: Conduct a dose-response study for the test agent. Characterize the pharmacokinetic profile of your formulation to ensure adequate absorption and bioavailability.[15] Consider formulation strategies, such as using solubilizing agents like Poloxamer-188, which can significantly improve bioavailability.[15]
-
Possible Cause: Incorrect timing of administration. The protective agent may need to be administered at a specific time interval before ketoprofen to be effective.
-
Suggested Solution: Optimize the administration schedule. Typically, gastroprotective agents are given 30-60 minutes before the ulcerogenic agent (ketoprofen).
-
Possible Cause: The mechanism of the test agent does not counteract the specific pathogenic pathways of ketoprofen-induced damage.
-
Suggested Solution: Re-evaluate the mechanism of action of your test agent. Ketoprofen damage is multifactorial (COX inhibition, oxidative stress, neutrophil infiltration).[2][4] Ensure your agent targets one or more of these key pathways.
Problem 3: Unexpected mortality or severe adverse effects in ketoprofen-treated animals.
-
Possible Cause: The dose of ketoprofen is too high for the specific strain or health status of the animals. Doses reported as safe in some studies may be toxic in others.[3][16] For instance, a 10 mg/kg subcutaneous dose led to mortality in one study with Sprague-Dawley rats.[3][5]
-
Suggested Solution: Perform a preliminary dose-finding study to determine the optimal ulcerogenic dose with minimal mortality for your specific animal model and source. Start with lower doses (e.g., 5 mg/kg) and escalate.[1][16]
-
Possible Cause: Interaction with other experimental factors, such as anesthesia. Anesthesia can sometimes worsen the clinical signs of ketoprofen-induced gastrointestinal damage.[1][16]
-
Suggested Solution: If surgery or anesthesia is part of the protocol, carefully evaluate its timing relative to ketoprofen administration. Consider whether a different analgesic might be more appropriate in a perioperative setting.
Data Presentation: Comparative Efficacy of Gastroprotective Strategies
Table 1: Effect of Ketoprofen Formulations on Gastric Ulcer Index in Rats
| Treatment Group | Dose (mg/kg) | Animal Model | Ulcer Index (Mean ± SD) | % Reduction in Ulcer Index | Reference |
| Control (Vehicle) | - | Wistar Rats | 0.00 | - | [4] |
| Racemic Ketoprofen | 100 | Wistar Rats | 115.5 ± 10.2 | 0% (Baseline) | [4] |
| S(+)-Ketoprofen | 50 | Wistar Rats | 50.1 ± 7.5 | ~56.6% | [4] |
| R(-)-Ketoprofen | 50 | Wistar Rats | 48.3 ± 6.9 | ~58.2% | [4] |
| Ketoprofen-Tris Conjugate | 30 (equimolar to 20 mg/kg Ket) | Sprague-Dawley Rats | No gastric injury observed | 100% (vs. Ket-induced injury) | [9][17] |
| Ketoprofen | 20 | Sprague-Dawley Rats | Macroscopic bleeding observed | 0% (Baseline) | [9][17] |
Table 2: Influence of Ketoprofen on Gastric Mucosal Prostaglandin E₂ (PGE₂) Levels
| Treatment Group | Dose (mg/kg) | Animal Model | PGE₂ Level (pg/mg tissue) (Mean ± SD) | % Inhibition of PGE₂ | Reference |
| Control | - | Wistar Rats | 225.4 ± 25.3 | - | [18] |
| Racemic Ketoprofen | 25 | Wistar Rats | 90.2 ± 10.5 | ~60.0% | [18] |
| Racemic Ketoprofen | 50 | Wistar Rats | 55.6 ± 8.1 | ~75.3% | [18] |
| S(+)-Ketoprofen | 25 | Wistar Rats | 85.3 ± 9.7 | ~62.2% | [18] |
| R(-)-Ketoprofen | 25 | Wistar Rats | 120.7 ± 11.2 | ~46.5% | [18] |
Experimental Protocols
Protocol 1: Induction of Gastric Ulcers Using Racemic Ketoprofen
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.[6]
-
Fasting: Deprive rats of food for 24 hours but allow free access to water.[10]
-
Drug Preparation: Prepare a suspension of racemic ketoprofen in a suitable vehicle (e.g., 1% v/v Tween-80).[6]
-
Administration: Administer ketoprofen orally via gavage at a dose of 100 mg/kg.[4][18]
-
Observation: House the animals individually and monitor for signs of distress.
-
Euthanasia and Sample Collection: Four hours after drug administration, euthanize the animals by cervical dislocation or CO₂ asphyxiation.[10]
-
Macroscopic Evaluation: Immediately dissect the stomach, open it along the greater curvature, and rinse gently with saline. Pin the stomach flat on a board and score the gastric lesions according to a predefined scale (e.g., sum of the lengths of all lesions in mm).
Protocol 2: Evaluation of a Test Gastroprotective Agent (Prodrug Model)
-
Animal Model: Male Wistar rats (220-300g).[6]
-
Groups:
-
Group 1: Vehicle Control
-
Group 2: Ketoprofen Control (e.g., 100 mg/kg)
-
Group 3: Test Agent (e.g., Ketoprofen Prodrug, 100 mg/kg)
-
-
Pre-treatment: Administer the test agent (ketoprofen prodrug) or vehicle orally once daily for 14 consecutive days.[6]
-
Induction of Ulcers: On day 15, after an overnight fast, administer the ulcerogenic dose of standard ketoprofen to Group 2. Group 3 will have already received their final dose of the test agent.
-
Assessment: Four to six hours after the final drug administration, euthanize all animals and evaluate the gastric mucosa for ulcer formation as described in Protocol 1.
-
Biochemical Analysis: Collect stomach tissue samples for measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and levels of inflammatory markers like TNF-α.[12][17]
Mandatory Visualizations
Caption: Mechanism of Ketoprofen-Induced Gastric Injury.
Caption: Workflow for a Gastroprotection Animal Study.
Caption: Relationship Between Strategies and Protective Mechanisms.
References
- 1. A Therapeutic Dose of Ketoprofen Causes Acute Gastrointestinal Bleeding, Erosions, and Ulcers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse Effects of Incorporating Ketoprofen into Established Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastric toxicity of racemic ketoprofen and its enantiomers in rat: oxygen radical generation and COX-expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Future prospects of ketoprofen in improving the safety of the gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Conjugation with Tris Decreases the Risk of Ketoprofen-Induced Mucosal Damage and Reduces Inflammation-Associated Methane Production in a Rat Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of the Safety and Solubilization, Dissolution, Analgesic Effects of Common Basic Excipients on the NSAID Drug Ketoprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms involved in the attenuation of intestinal toxicity induced by (S)-(+)-ketoprofen in re-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intestinal Ulcerogenic Effect of S(+)-Ketoprofen in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intestinal ulcerogenic effect of S(+)-ketoprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 16. A therapeutic dose of ketoprofen causes acute gastrointestinal bleeding, erosions, and ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Ketoprofen Photostability & Degradation Analysis: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of ketoprofen photostability studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ketoprofen photodegradation?
A1: The primary photodegradation mechanism for ketoprofen, a non-steroidal anti-inflammatory drug (NSAID), is UV-induced decarboxylation of its propionic acid group.[1][2] This reaction is particularly spontaneous in the deprotonated (anionic) form of the molecule, which is prevalent at physiological pH.[1][2] The process leads to the formation of various degradation products, with 3-ethylbenzophenone being a significant resultant compound.[3] The reaction proceeds through the formation of highly reactive free radicals, which are also implicated in the phototoxic and photoallergic reactions associated with topical ketoprofen use.[4][5]
Q2: What are the major degradation products identified in ketoprofen photostability studies?
A2: Several transformation products of ketoprofen under UV irradiation have been identified. The most commonly cited products include:
-
3-Ethylbenzophenone: Formed via decarboxylation.[3]
-
3-Acetylbenzophenone: An identified degradation product in stability tests.[6][7]
-
2-(3-carboxyphenyl) propionic acid: Another key degradant found in pharmaceutical preparations.[6][7]
-
Other proposed transformations include oxidation, demethylation, and cyclization, leading to a variety of minor products.[8]
Q3: Which analytical technique is most suitable for analyzing ketoprofen and its photodegradants?
A3: High-Performance Liquid Chromatography (HPLC) is overwhelmingly the most common and reliable method for the simultaneous determination of ketoprofen and its degradation products.[7][9][10] HPLC, particularly Reverse-Phase (RP-HPLC) with a C18 column and UV detection, offers the specificity and sensitivity required to separate the parent drug from its various degradants in complex matrices like pharmaceutical formulations and biological samples.[7][9][11]
Q4: How does pH influence the photodegradation of ketoprofen?
A4: While the initial rate of ketoprofen photolysis may not be significantly affected by its acid-base equilibrium, the subsequent degradation pathways and product formation are markedly influenced by pH.[3] The deprotonated form of ketoprofen (anionic, prevalent at pH > 5) preferentially transforms into ethylbenzophenone.[2][3] In contrast, at a very low pH (e.g., 1.3), different oxygenated primary products are formed that also undergo rapid photolysis.[3]
Experimental Protocols & Methodologies
Protocol 1: General Forced Photodegradation Study (as per ICH Q1B)
This protocol outlines a typical experiment to assess the photostability of a ketoprofen solution.
Objective: To evaluate the impact of UV and visible light on ketoprofen in solution.
Materials:
-
Ketoprofen standard
-
Solvent (e.g., Methanol, Acetonitrile:Water mixture)
-
Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (providing both UVA and cool white fluorescent light).
-
Quartz cuvettes or other UV-transparent containers.
-
Calibrated radiometer for measuring light exposure.
-
Validated stability-indicating HPLC method.
Procedure:
-
Sample Preparation: Prepare a solution of ketoprofen in the chosen solvent at a known concentration (e.g., 100 µg/mL). Prepare a "dark control" sample by wrapping an identical container in aluminum foil to protect it from light.
-
Exposure: Place the sample and the dark control in the photostability chamber. Expose the samples to a controlled light source until an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter is achieved.
-
Sampling: Withdraw aliquots of the exposed sample and the dark control at predetermined time intervals.
-
Analysis: Analyze the withdrawn samples immediately using a validated stability-indicating HPLC method to determine the concentration of remaining ketoprofen and identify and quantify any degradation products.
-
Data Evaluation: Compare the chromatograms of the exposed sample, the dark control, and an initial (time zero) sample. Calculate the percentage of degradation and report any new peaks observed.
Protocol 2: Stability-Indicating HPLC Method
This is an example of an HPLC method suitable for separating ketoprofen from its key degradation products.
| Parameter | Condition | Reference |
| Column | Supelco Discovery C18 (125 mm x 4.6 mm, 5 µm) | [6][7] |
| Mobile Phase | Acetonitrile:Water:Phosphate Buffer (pH 3.5) (40:58:2, v/v/v) | [6][7] |
| Flow Rate | 1.0 mL/min | [6][7] |
| Detection | UV at 233 nm or 260 nm | [6][7][12] |
| Injection Volume | 20 µL | [13] |
| Column Temp. | 40°C | [14] |
| Internal Standard | Ethylparaben (optional) | [6] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between ketoprofen and degradation peaks in HPLC. | 1. Inappropriate mobile phase composition or pH. 2. Column degradation. 3. Flow rate is too high. | 1. Adjust the mobile phase organic:aqueous ratio. Modify the pH of the buffer; a lower pH (e.g., 3.3-3.5) often yields good results.[7][11] 2. Replace the column or use a guard column. 3. Reduce the flow rate (e.g., from 1.2 mL/min to 0.8 mL/min).[12] |
| High variability in degradation percentage between replicate experiments. | 1. Inconsistent light intensity within the photostability chamber. 2. Temperature fluctuations during the experiment. 3. Inconsistent sample positioning. | 1. Map the light intensity within the chamber and place samples in a validated position. 2. Ensure the chamber maintains a constant temperature. Degradation rates can be temperature-dependent.[15] 3. Use a sample holder to ensure consistent distance and angle to the light source. |
| No degradation observed even after prolonged light exposure. | 1. The sample container is blocking UV light (e.g., using standard borosilicate glass instead of quartz). 2. The concentration of ketoprofen is too high (self-shielding effect). 3. The formulation contains photostabilizing excipients (e.g., TiO2).[16] | 1. Use UV-transparent containers like quartz cells. 2. Reduce the concentration of the ketoprofen solution. 3. Review the formulation's excipient list. If photoprotection is the goal, this is a positive result. If forced degradation is the goal, the drug substance should be tested in a simple solution. |
| Appearance of unexpected peaks in the dark control sample. | 1. Thermal degradation. 2. Hydrolysis (acidic or basic). 3. Oxidative degradation. | 1. Check the temperature inside the photostability chamber; it may be too high. Run a separate thermal degradation study. 2. Ensure the solvent is neutral and free of contaminants. Ketoprofen is generally stable in alkaline conditions but can degrade in acidic and oxidative environments.[13] 3. Degas solvents to remove dissolved oxygen. |
Quantitative Data Summary
The following table summarizes kinetic data from various photolysis studies. Note that experimental conditions vary significantly, impacting direct comparability.
| Condition | Rate Constant (k) | Degradation (%) | Time | Reference |
| UV Irradiation (Aqueous Solution) | 5.91 × 10⁻⁵ s⁻¹ (First-order) | - | - | [8] |
| UV-C (254 nm) with TiO₂ catalyst | - | 91.08% | 120 min | [17] |
| UV-C (254 nm) without catalyst | - | 72.05% | 120 min | [17] |
| UV-A (366 nm) with TiO₂ catalyst | - | 51.04% | 180 min | [17] |
| UV-A (366 nm) without catalyst | - | 31.90% | 180 min | [17] |
Visualizations
Caption: Primary photodegradation pathway of ketoprofen via decarboxylation.
Caption: General workflow for conducting a ketoprofen photostability study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism and kinetics of photochemical transformation of ketoprofen and its degradation intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photostabilization of ketoprofen by inclusion in glycyrrhizin micelles and gel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. resource.aminer.org [resource.aminer.org]
- 7. Simultaneous HPLC determination of ketoprofen and its degradation products in the presence of preservatives in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation kinetics, transformation, and toxicity prediction of ketoprofen, carprofen, and diclofenac acid in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 11. Determination of Ketoprofen in Human Plasma by RP-HPLC [scirp.org]
- 12. Comparative study of degradation of ketoprofen and paracetamol by ultrasonic irradiation: Mechanism, toxicity and DBP formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjpbcs.com [rjpbcs.com]
- 14. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Novel method for studying photolability of topical formulations: a case study of titanium dioxide stabilization of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
refinement of HPLC mobile phase for better ketoprofen peak resolution
Technical Support Center: Ketoprofen HPLC Analysis
This guide provides troubleshooting advice and answers to frequently asked questions to help you refine your HPLC mobile phase for better ketoprofen peak resolution.
Frequently Asked Questions (FAQs)
Q1: My ketoprofen peak is broad and shows significant tailing. What is the most likely cause related to the mobile phase?
A1: Peak broadening and tailing for an acidic compound like ketoprofen in reversed-phase HPLC are often caused by an inappropriate mobile phase pH. If the pH is too high (close to or above the pKa of ketoprofen, which is approximately 3.9), the compound will exist in both its protonated (less polar) and deprotonated (more polar, anionic) forms. This secondary interaction with the stationary phase can lead to poor peak shape.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Ensure the pH of your mobile phase is sufficiently low, ideally between 2.5 and 3.5. This will suppress the ionization of ketoprofen's carboxylic acid group, leading to a single, well-defined peak.
-
Add an Acid Modifier: Use an acid like phosphoric acid, formic acid, or trifluoroacetic acid (TFA) to control and maintain a low pH.[1][2][3] Using a mobile phase without an acidifier can result in significant peak broadening and splitting.[2]
-
Check Buffer Capacity: If you are using a buffer (e.g., phosphate buffer), ensure its concentration is sufficient to maintain the target pH, especially when analyzing samples in a different matrix.
Q2: I am observing a long retention time for my ketoprofen peak. How can I reduce it without sacrificing resolution?
A2: A long retention time is typically due to the mobile phase being too "weak" (not enough organic solvent). You can reduce the retention time by increasing the elution strength of the mobile phase.
Troubleshooting Steps:
-
Increase the Organic Solvent Percentage: Gradually increase the proportion of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. For example, if you are using Methanol:Water (70:30), try moving to a 75:25 ratio.
-
Switch to a Stronger Organic Solvent: Acetonitrile is a stronger solvent than methanol in reversed-phase HPLC. If you are using methanol, switching to acetonitrile (or a mobile phase containing it) can reduce retention time.[3]
-
Increase the Flow Rate: A higher flow rate will decrease the retention time.[2] However, be aware that excessively high flow rates can lead to an increase in backpressure and a potential loss of peak resolution. A typical flow rate is 1.0 mL/min.[1][2]
Q3: My ketoprofen peak is not well-resolved from an impurity or another compound in my sample. What mobile phase adjustments can I make?
A3: Poor resolution between two peaks requires modifying the selectivity of your chromatographic system. The mobile phase composition is a powerful tool for this.
Troubleshooting Steps:
-
Adjust the Organic Solvent Ratio: Make small, incremental changes to the ratio of organic solvent to the aqueous phase. This is often the first and most effective step in optimizing selectivity.
-
Change the Organic Modifier: If adjusting the ratio is not sufficient, try changing the type of organic solvent. Switching from methanol to acetonitrile (or vice versa) can alter the elution order and improve the separation of co-eluting peaks.
-
Modify the Mobile Phase pH: Adjusting the pH can change the polarity of ionizable compounds, which can significantly impact selectivity and resolution.[4] Even a small change of 0.2-0.5 pH units can have a large effect.
-
Consider a Ternary Mixture: Using a mobile phase with three components, such as Acetonitrile:Methanol:Buffer, can provide a different selectivity profile.[3]
Q4: How do I choose between methanol and acetonitrile for my ketoprofen analysis?
A4: Both methanol and acetonitrile are commonly used for ketoprofen analysis. The choice depends on the specific separation required.
-
Acetonitrile generally has a lower viscosity (leading to lower backpressure) and is a stronger eluting solvent. It is often preferred for achieving sharp, well-resolved peaks.[2][3]
-
Methanol is also effective and can offer different selectivity compared to acetonitrile, which might be advantageous for resolving ketoprofen from specific impurities.[1] It is also a more cost-effective solvent.
The best approach is to test both solvents during method development to see which provides the optimal balance of resolution, peak shape, and analysis time for your specific sample.
Data Presentation: HPLC Method Parameters
The following tables summarize various mobile phase compositions and conditions successfully used for the analysis of ketoprofen.
Table 1: Reversed-Phase HPLC Methods for Ketoprofen
| Mobile Phase Composition | Column | Flow Rate (mL/min) | pH | Wavelength (nm) | Reference |
| Methanol:Water (70:30 v/v) | Discovery HS C18 (25cm x 4.6mm, 5µm) | 1.0 | 3.3 (with Phosphoric Acid) | 260 | [1] |
| Acetonitrile acidified with 0.1% (v/v) Formic Acid | C18 | 1.0 | Not specified | 254 | [2] |
| 35% Acetonitrile with 0.15% Sulfuric Acid | Heritage MA (4.6x150mm) | 1.0 | Not specified | 255 | [5] |
| Acetonitrile:Distilled Water | C18 | Not specified | 3.0 (with Ortho-phosphoric Acid) | 260 | [6] |
| 0.1% TFA:Methanol:Acetonitrile (20:40:40 v/v/v) | Inertsil ODS C18 (4.6mm x 250mm, 5µm) | 0.7 | Not specified | 262 | [3] |
| Acetonitrile:0.01M KH₂PO₄ (40:60 v/v) | Onyx monolithic C18 (100 x 4.6mm) | 5.0 | 3.5 | 254 | [7] |
| Acetonitrile:Phosphate Buffer (50:50 v/v) | Agilent C8 (250mm x 4.6mm, 5µm) | Not specified | 3.0 | Not specified | [8] |
Table 2: Chiral Separation HPLC Methods for Ketoprofen Enantiomers
| Mobile Phase Composition | Column | Flow Rate (mL/min) | pH | Wavelength (nm) | Reference |
| Tetrahydrofuran:0.5% TEAA Buffer (15:85) | Chirobiotic V CSP | 0.7 | Not specified | Not specified | [9] |
| Methanol:0.25% TEAA Buffer (50:50) | C8 (150mm x 4.6mm) | 0.7 | Not specified | Not specified | [9][10] |
| 2-Propanol:0.05M KH₂PO₄ Buffer (50:50 v/v) | LiChrosorb NH₂ (250mm x 4.6mm, 5µm) | 0.8 | 6.0 | 310 | [11] |
| n-Hexane:Isopropanol (80:20 v/v) | OJ-H (250mm x 4.6mm, 5µm) | Not specified | Not applicable | 254 | [12] |
| Hexane:Ethanol:Acetic Acid (93:7:0.5 v/v/v) | (S, S)-Whelk-O 1 (250 x 4.6mm, 5µm) | Not specified | Not applicable | 254 | [13] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Ketoprofen in Plasma
This protocol is adapted from a method developed for the determination of ketoprofen in human plasma.[1]
-
Mobile Phase Preparation:
-
Prepare a 70:30 (v/v) mixture of HPLC-grade methanol and purified water.
-
Adjust the pH of the mixture to 3.3 using diluted phosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes in an ultrasonic bath.[1]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of ketoprofen in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.244 to 125 µg/mL.[1]
-
-
HPLC Instrument Settings:
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions, followed by the samples.
-
Record the chromatograms and determine the peak area for quantification.
-
Protocol 2: Gradient HPLC Method for Ketoprofen
This protocol is based on a method using a gradient elution for separating ketoprofen.[2]
-
Mobile Phase Preparation:
-
Solvent A: Purified water acidified with 0.1% (v/v) formic acid.
-
Solvent B: HPLC-grade acetonitrile acidified with 0.1% (v/v) formic acid.
-
Filter and degas both solvents prior to use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of ketoprofen (e.g., 1 mg/mL) in acetonitrile.
-
Dilute the stock solution with the mobile phase to create working standards (e.g., 3-100 µg/mL).[2]
-
-
HPLC Instrument Settings:
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the standard or sample.
-
Run the gradient program and record the chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for improving ketoprofen peak resolution.
Caption: Impact of mobile phase parameters on HPLC results for ketoprofen.
References
- 1. Determination of Ketoprofen in Human Plasma by RP-HPLC [scirp.org]
- 2. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. helixchrom.com [helixchrom.com]
- 6. Hplc method for the determination of transdermal drug diffusion of ketoprofen [wisdomlib.org]
- 7. Fast HPLC method for the determination of ketoprofen in human plasma using a monolithic column and its application to a comparative bioavailability study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [Enantiomeric separation of ketoprofen by HPLC using chirobiotic V CSP and vancomycin as chiral mobile phase additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Ketoprofen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of ketoprofen.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect ketoprofen analysis?
A: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (ketoprofen).[1] These components can include salts, lipids, proteins, and other endogenous substances from biological samples like plasma, urine, or tissue homogenates.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of ketoprofen in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][3][4] This phenomenon can negatively impact the accuracy, precision, and sensitivity of your analytical method.[3][5] For instance, phospholipids are common in clinical samples and are well-known for causing ion suppression.[2]
Q2: I'm observing poor reproducibility and accuracy in my ketoprofen quantification. Could this be due to matrix effects?
A: Yes, poor reproducibility and accuracy are classic signs of uncompensated matrix effects.[4][5] Sample-to-sample variability in the matrix composition can lead to inconsistent ion suppression or enhancement, causing fluctuations in the measured concentration of ketoprofen.[5] It is crucial to assess and mitigate matrix effects during method development and validation.[3][6]
Q3: How can I evaluate the extent of matrix effects in my ketoprofen assay?
A: A common method to assess matrix effects is the post-extraction spike method.[3] This involves comparing the peak area of ketoprofen in a sample where the extract from a blank matrix is spiked with the analyte to the peak area of ketoprofen in a neat solution at the same concentration.
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100
A value significantly different from 100% indicates the presence of matrix effects (ion suppression if <100%, ion enhancement if >100%).
Another technique is the post-column infusion method, where a constant flow of ketoprofen solution is introduced into the LC eluent after the analytical column and before the MS source.[3][7] A blank matrix extract is then injected. Any dip or rise in the baseline signal for ketoprofen indicates at which retention times ion suppression or enhancement occurs.
Q4: What are the most effective strategies to overcome matrix effects for ketoprofen analysis?
A: A multi-pronged approach is often the most effective. Key strategies include:
-
Advanced Sample Preparation: Implementing more rigorous sample cleanup techniques can significantly reduce interfering matrix components.[1][7]
-
Chromatographic Optimization: Modifying the LC method to separate ketoprofen from co-eluting matrix components is a crucial step.[1]
-
Use of an Appropriate Internal Standard: This is a powerful way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[1][8]
-
Instrumental Parameter Optimization: Fine-tuning the mass spectrometer's settings can help minimize the impact of matrix components.[7]
Below is a logical workflow for addressing matrix effects in your ketoprofen analysis:
Experimental Protocols and Data
Protocol 1: Solid-Phase Extraction (SPE) for Ketoprofen from Human Plasma
This protocol is adapted from methodologies that utilize SPE for the cleanup of non-steroidal anti-inflammatory drugs (NSAIDs) from biological fluids.[2][9]
-
Sample Pre-treatment: To 1 mL of human plasma, add a suitable internal standard (e.g., deuterated ketoprofen).[10] Acidify the sample with an appropriate acid (e.g., 1M phosphate buffer pH 2) to ensure ketoprofen is in its neutral form.[11]
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., OASIS HLB) with 1 mL of methanol followed by 1 mL of water.[10]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute ketoprofen and the internal standard with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.[12]
Protocol 2: Liquid-Liquid Extraction (LLE) for Ketoprofen from Biological Fluids
LLE is another common technique for extracting ketoprofen.[2][13]
-
Sample Preparation: To 0.5 mL of plasma or urine, add the internal standard.[11] Acidify the sample with a suitable buffer.[11]
-
Extraction: Add 3 mL of an immiscible organic solvent (e.g., diethyl ether or ethyl acetate).[12][14]
-
Vortex and Centrifuge: Vortex the mixture for 5-10 minutes, followed by centrifugation to separate the aqueous and organic layers.[11]
-
Solvent Transfer: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.[11][12]
Protocol 3: Protein Precipitation for Ketoprofen from Plasma
This is a simpler but generally less clean method compared to SPE or LLE.
-
Sample Preparation: To 200 µL of a plasma sample containing ketoprofen and an internal standard, add 600 µL of a cold organic solvent like methanol or acetonitrile.[13]
-
Vortex and Centrifuge: Vortex the mixture vigorously to precipitate the proteins.[13] Centrifuge at high speed (e.g., 6000 rpm for 6 minutes) to pellet the precipitated proteins.[13]
-
Supernatant Transfer: Carefully collect the supernatant and inject it directly into the LC-MS/MS system, or after evaporation and reconstitution.[13]
The following diagram illustrates the decision-making process for selecting a sample preparation method:
References
- 1. longdom.org [longdom.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. addi.ehu.es [addi.ehu.es]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of (R)- and (S)-ketoprofen in human plasma by liquid chromatography/tandem mass spectrometry following automated solid-phase extraction in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid online-SPE-MS/MS method for ketoprofen determination in dermal interstitial fluid samples from rats obtained by microdialysis or open-flow microperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid UPLC-MS/MS method for the determination of ketoprofen in human dermal microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ketoprofen Sodium vs. Ketoprofen Acid: A Comparative Analysis of Solubility for Drug Development Professionals
An in-depth guide for researchers and scientists on the solubility characteristics of ketoprofen sodium and ketoprofen acid, supported by experimental data and protocols.
In the realm of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Ketoprofen, a potent non-steroidal anti-inflammatory drug (NSAID), is a weak acid and is classified under the Biopharmaceutical Classification System (BCS) as a Class II drug, indicating low solubility and high permeability.[1] This guide provides a detailed comparison of the aqueous solubility of ketoprofen in its acidic form versus its sodium salt form, offering valuable insights for formulation scientists and drug development professionals.
Comparative Aqueous Solubility
The conversion of a sparingly soluble weak acid, such as ketoprofen, into a salt form is a common and effective strategy to enhance its aqueous solubility. Experimental data demonstrates a significant difference in the solubility of ketoprofen acid and this compound in aqueous media.
| Compound | Solvent | Temperature | Solubility (mg/mL) | Fold Increase |
| Ketoprofen Acid | Water | 37 °C | 0.45 | - |
| This compound | Water | 37 °C | 34.88 | ~77.5 |
| Ketoprofen Acid | Distilled Water | Not Specified | 0.081 | - |
| Ketoprofen Acid | PBS (pH 7.2) | Not Specified | 0.5 | - |
Table 1: Comparative Aqueous Solubility of Ketoprofen Acid and this compound.[1][2][3]
As presented in Table 1, the aqueous solubility of this compound is approximately 77.5 times greater than that of its acidic counterpart at a physiological temperature of 37 °C.[3] This substantial increase in solubility is attributed to the ionization of the ketoprofen molecule in its salt form when introduced into an aqueous environment.
The solubility of ketoprofen acid is also highly dependent on the pH of the medium. As a weak acid, its solubility increases as the pH rises. For instance, the solubility of ketoprofen acid in a phosphate buffer at pH 7.2 is 0.141 mg/mL, which is higher than in distilled water (0.081 mg/mL) or in an acidic medium like 0.1 N HCl (0.062 mg/mL).[1][4]
Experimental Protocol: Equilibrium Solubility Determination
The standard and most reliable method for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method .[5][6] This method was employed to obtain the solubility data presented in this guide.
Objective: To determine the saturation concentration of a compound in a specific solvent at a controlled temperature.
Materials:
-
Ketoprofen Acid/Ketoprofen Sodium powder
-
Solvent (e.g., purified water, buffer solution)
-
Stoppered flasks (e.g., conical flasks or vials)
-
Shaking incubator or water bath with agitation capabilities
-
Filtration apparatus (e.g., syringe filters with appropriate pore size, such as 0.45 µm)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of the solid compound (ketoprofen acid or this compound) is added to a known volume of the solvent in a stoppered flask. The key is to ensure that undissolved solid remains present at equilibrium.
-
Equilibration: The flasks are sealed to prevent solvent evaporation and are then agitated in a temperature-controlled environment (e.g., 37 °C) for a sufficient period to allow the system to reach equilibrium. This duration can vary, but 24 to 72 hours is common.
-
Phase Separation: Once equilibrium is reached, the agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn, ensuring no solid particles are disturbed.
-
Filtration: The withdrawn sample is immediately filtered through a suitable membrane filter to remove any undissolved microparticles.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., 260 nm for ketoprofen) or High-Performance Liquid Chromatography (HPLC).
-
Confirmation of Equilibrium: To ensure that equilibrium was achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured solubility values are consistent.
Dissolution and Dissociation: A Mechanistic View
The enhanced solubility of this compound is a direct consequence of its dissociation in an aqueous medium. Ketoprofen acid, being a neutral molecule, has limited interaction with polar water molecules. In contrast, this compound, as a salt, readily dissociates into the ketoprofen anion and a sodium cation, both of which are readily solvated by water molecules.
Conclusion
The data unequivocally demonstrates that the sodium salt of ketoprofen exhibits vastly superior aqueous solubility compared to its free acid form. This enhanced solubility is a critical factor that can lead to a faster dissolution rate, which in turn may result in more rapid absorption and a quicker onset of therapeutic action.[7] For drug development professionals, the selection of the salt form of ketoprofen is a key strategy to overcome the formulation challenges associated with its poor aqueous solubility and to optimize the biopharmaceutical properties of the final drug product.
References
- 1. Physical stability and dissolution of ketoprofen nanosuspension formulation: Polyvinylpyrrolidone and Tween 80 as stabilizers [pharmacia.pensoft.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. revistas.unal.edu.co [revistas.unal.edu.co]
- 4. public.pensoft.net [public.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Ketoprofen Lysine Salt vs. Ketoprofen Acid: Assessing the Evidence for Enhanced Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro Skin Permeation: Ketoprofen vs. Ibuprofen
For researchers, scientists, and drug development professionals, understanding the transdermal delivery potential of active pharmaceutical ingredients is paramount. This guide provides an objective, data-driven comparison of the in vitro skin permeation of two widely used nonsteroidal anti-inflammatory drugs (NSAIDs): ketoprofen and ibuprofen.
This analysis synthesizes findings from multiple studies to highlight the differences in their ability to penetrate the skin barrier, a critical factor for the development of effective topical and transdermal formulations.
Executive Summary
In vitro studies consistently demonstrate that ketoprofen exhibits a higher skin permeability compared to ibuprofen.[1] This suggests that, under similar conditions, ketoprofen may achieve therapeutic concentrations in underlying tissues more efficiently than ibuprofen when delivered topically. However, the formulation plays a crucial role, and the penetration depth can vary, with some evidence suggesting ibuprofen may accumulate more in deeper skin layers.[2]
Quantitative Permeation Data
The following tables summarize key quantitative data from comparative in vitro skin permeation studies.
Table 1: Comparative In Vitro Skin Permeation Parameters
| Parameter | Ketoprofen | Ibuprofen | Skin Model | Formulation | Source |
| Permeability Coefficient (Kp x 10⁻⁷ cm/s) | 6.50 | Not Reported | Human Skin | 2.5% Gel | [2] |
| Penetration (Upper Stratum Corneum; µg/cm²) | 37.7 ± 12.1 | 30.1 ± 6.0 | Human Skin | 2.5% Gel vs. 5% Gel | [2] |
| Penetration (Deeper Skin Layers; µg/cm²) | 27.3 ± 8.5 | 73.7 ± 31.1 | Human Skin | 2.5% Gel vs. 5% Gel | [2] |
Table 2: Bioavailability from Different Gel Formulations
| Formulation | Ketoprofen (AUC: µg·h/mL) | Ibuprofen (AUC: µg·h/mL) | Source |
| Xyloglucan Gels | 10.38 ± 2.15 | 10.81 ± 2.06 | [3] |
| Pluronic F127 Gels | 0.47 ± 0.19 | 1.02 ± 0.32 | [3] |
AUC (Area Under the Curve) is an indicator of the total drug exposure over time.
Experimental Protocols
The data presented in this guide are derived from in vitro skin permeation studies, which are fundamental in dermatological and transdermal research. A standardized experimental setup, the Franz diffusion cell, is typically employed.
General In Vitro Skin Permeation Study Protocol (using Franz Diffusion Cell)
-
Skin Preparation: Excised human or animal (e.g., porcine, rat) skin is used.[1][2][4] The skin is carefully prepared, often by separating the epidermis or dermis, and cut to a size that fits the diffusion cell.[2]
-
Franz Diffusion Cell Assembly: The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[5]
-
Receptor Fluid: The receptor chamber is filled with a phosphate-buffered saline (PBS) solution (pH 7.4) to mimic physiological conditions.[5][6] This solution is continuously stirred to ensure homogeneity and is maintained at a constant temperature of 37°C.[5][7]
-
Application of Formulation: A precise amount of the test formulation (e.g., ketoprofen or ibuprofen gel) is applied to the skin surface in the donor chamber.[5]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), samples are withdrawn from the receptor fluid for analysis.[5][6] The volume of the withdrawn sample is immediately replaced with fresh, pre-warmed receptor fluid to maintain a constant volume.
-
Sample Analysis: The concentration of the drug (ketoprofen or ibuprofen) in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. From this data, key permeation parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) are calculated.
Experimental Workflow Diagram
Caption: Workflow of a typical in vitro skin permeation study.
Signaling Pathways and Mechanisms of Action
While this guide focuses on the physical permeation through the skin, it is important to remember the underlying mechanism of action of these NSAIDs. Both ketoprofen and ibuprofen primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain. The superior skin permeation of ketoprofen may lead to a higher local concentration at the target site, potentially resulting in a more potent local anti-inflammatory effect.
Caption: NSAID mechanism of action via COX enzyme inhibition.
References
- 1. Comparison of the efficacy and skin permeability of topical NSAID preparations used in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparative in vitro and in vivo studies on the permeation and penetration of ketoprofen and ibuprofen in human skin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. Enhancing Transdermal Delivery: Investigating the Impact of Permeation Promoters on Ibuprofen Release and Penetration from Medical Patches—In Vitro Research [mdpi.com]
- 5. Evaluation of the in vitro permeation parameters of topical ketoprofen and lidocaine hydrochloride from transdermal Pentravan® products through human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Frontiers | Evaluation of the in vitro permeation parameters of topical ketoprofen and lidocaine hydrochloride from transdermal Pentravan® products through human skin [frontiersin.org]
A Comparative Meta-Analysis of the Safety Profiles of Ketoprofen and Diclofenac
This guide provides a comprehensive comparison of the safety profiles of ketoprofen and diclofenac, drawing on data from meta-analyses and large-scale clinical trials. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and methodologies behind the safety assessments of these two NSAIDs.
Overall Safety Profile: A Meta-Analytical Perspective
A key meta-analysis comparing the safety of oral ketoprofen to ibuprofen and diclofenac provides a robust overview of their comparative tolerability. The analysis included ten randomized controlled trials with a total of 826 patients. The findings of this meta-analysis indicate that there is no statistically significant difference in the overall safety profile between ketoprofen and diclofenac.
The risk ratio (RR) for any adverse event with ketoprofen compared to diclofenac was found to be 0.86 (95% CI 0.51-1.45, P=0.58). When compared to a pooled group of ibuprofen and diclofenac, the risk ratio for ketoprofen was 1.02 (95% CI 0.78-1.33, P=0.92). These results suggest that, overall, ketoprofen is as well-tolerated as diclofenac.
Detailed Comparison of Adverse Events
For a more granular understanding of the safety profiles, this guide presents quantitative data on specific adverse events from a large, prospective, randomized multicenter trial involving 11,245 patients. This study compared the safety of ketorolac with ketoprofen or diclofenac in a post-operative setting. The following tables summarize the incidence of serious adverse events observed in the ketoprofen and diclofenac treatment groups.
Table 1: Incidence of Serious Adverse Events
| Adverse Event | Ketoprofen | Diclofenac |
| Surgical Site Bleeding | 1.04% | Not specified |
| Allergic Reactions | 0.12% | Not specified |
| Acute Renal Failure | 0.09% | Not specified |
| Gastrointestinal Bleeding | 0.04% | Not specified |
Data from Forrest et al. (2002), which compared ketorolac to a comparator group including ketoprofen and diclofenac. The specific breakdown for diclofenac alone was not provided in the abstract.
Another study comparing intramuscular ketoprofen (100 mg) and diclofenac (75 mg) for the treatment of renal colic in 80 patients found that minor side effects were observed in 46% of the total study population, with no significant difference in the incidence of adverse events between the two groups.
Experimental Protocols
A thorough understanding of the methodologies employed in the clinical trials is essential for interpreting the safety data. The following section outlines the typical experimental protocols used in the randomized controlled trials included in the meta-analyses.
Meta-Analysis Methodology
The meta-analysis by Sarzi-Puttini and colleagues followed the Cochrane Collaboration guidelines. The researchers conducted a systematic literature search of the Medline, Cochrane Central, and Embase databases for randomized controlled trials that directly compared therapeutic doses of oral ketoprofen (50-200 mg/day) with diclofenac (75-150 mg/day) or ibuprofen (600-1800 mg/day). Two independent rheumatologists selected the studies for inclusion.
A Comparative Guide to HPLC Method Validation for the Simultaneous Analysis of Ketoprofen and Naproxen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantitative analysis of two common non-steroidal anti-inflammatory drugs (NSAIDs), ketoprofen and naproxen. The information presented is compiled from peer-reviewed scientific literature to assist in the development and validation of similar analytical methods.
Comparative Performance of a Validated HPLC Method
A key study by Jouyban et al. (2005) outlines a simple and effective reversed-phase HPLC method for the simultaneous determination of ketoprofen, naproxen, and phenol red.[1][2] The performance of this method is summarized below, providing a benchmark for analytical capabilities.
| Parameter | Ketoprofen | Naproxen |
| Linearity Range | 12.5–200 µg/mL[2] | 15.6–250 µg/mL[1][2] |
| Correlation Coefficient (r) | >0.999[1] | >0.999[1] |
| Limit of Quantitation (LOQ) | 0.25 ng/mL[1][2] | 0.3 ng/mL[1][2] |
| Accuracy | 95.36% - 101.6%[1] | 95.36% - 101.6%[1] |
| Intra-assay Precision (%CV) | ≤ 5.3%[1] | ≤ 5.3%[1] |
| Inter-assay Precision (%CV) | ≤ 5.3%[1] | ≤ 5.3%[1] |
| Retention Time (min) | 17.2[2] | 19.0[2] |
| Tailing Factor | 1.14[2] | 1.00[2] |
Detailed Experimental Protocol
The following protocol is based on the validated method described by Jouyban et al. (2005).[1][2]
1. Chromatographic Conditions:
-
Column: Shimpack VP-ODS, 5 µm particle size, 4.6 mm x 250 mm[2]
-
Mobile Phase: A mixture of 20% methanol, 28% acetonitrile, and 52% water, with the addition of 0.4 ml triethylamine. The pH of the mobile phase is adjusted to 3.2 using orthophosphoric acid.[1][2]
-
Injection Volume: Not specified in the provided abstract.
-
Temperature: Ambient[2]
2. Standard Solution Preparation:
-
Prepare stock solutions of ketoprofen and naproxen in a suitable solvent (e.g., the mobile phase).
-
Prepare a series of working standard solutions by diluting the stock solutions to cover the desired concentration range (e.g., 12.5–250 µg/mL).
3. Sample Preparation:
-
The sample preparation will depend on the matrix (e.g., pharmaceutical dosage form, biological fluid). A simple dilution with the mobile phase may be sufficient for drug substance analysis. For more complex matrices, a validated extraction procedure will be necessary.
4. Method Validation Parameters:
-
Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample. This can be assessed by analyzing blank samples and samples spiked with potential interfering substances.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by the recovery of a known amount of analyte spiked into a blank matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the coefficient of variation (%CV) and is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Logical Workflow for HPLC Method Validation
The following diagram illustrates the typical workflow for validating an HPLC method for the simultaneous analysis of pharmaceutical compounds.
References
Establishing In Vitro-In Vivo Correlation (IVIVC) for Ketoprofen Delivery Systems: A Comparative Guide
An objective comparison of in vitro-in vivo correlation (IVIVC) studies for various ketoprofen delivery systems, supported by experimental data, is presented for researchers, scientists, and drug development professionals.
The development of a predictive in vitro-in vivo correlation (IVIVC) is a critical objective in the formulation of modified-release dosage forms. For ketoprofen, a potent non-steroidal anti-inflammatory drug (NSAID), establishing such a correlation allows for the reliable prediction of in vivo performance from in vitro dissolution data. This guide compares various ketoprofen delivery systems, presenting key performance data, experimental methodologies, and the logical workflows involved in IVIVC development.
Data Presentation: Comparative Performance of Ketoprofen Formulations
The following table summarizes quantitative data from various studies on ketoprofen delivery systems, highlighting the parameters essential for establishing an IVIVC.
| Delivery System | In Vitro Dissolution Medium / Method | Key In Vitro Release Characteristics | Key In Vivo Pharmacokinetic Parameters (Model) | IVIVC Correlation (R²) |
| Sustained-Release (SR) Matrix Tablets | Phosphate Buffers (pH 6.8, 7.2)[1][2] | Sustained release over 24 hours, often following Zero-Order or Higuchi kinetics.[2][3][4] | Tmax: Delayed (5.56 h) vs. immediate release (1.15 h).Cmax: Lowered (5.19 µg/mL) vs. immediate release (9.62 µg/mL).AUC: Increased.(Human)[3][5] | Level A Correlation: R² = 0.9927[6]Good Correlation: r = 0.9703[7] |
| Floating Microspheres | Simulated Gastric Fluid (pH 1.2), Phosphate Buffer (pH 6.8, 7.4)[8] | Buoyant for >4-12 hours, providing sustained release over 12 hours.[8][9] | Designed for increased gastric residence time and prolonged, controlled absorption.[8][9] | A high degree of correlation is expected due to controlled release, though specific R² values are less commonly published. |
| Transdermal Patches | Franz Diffusion Cell with Phosphate Buffer (pH 7.4) as receptor medium.[10] | Zero-order release kinetics with permeation rates of 85-94% over 10-12 hours.[10][11] | Bypasses first-pass metabolism, providing sustained plasma concentrations for effective analgesia.[11][12] | A correlation is established between in vitro skin permeation rate and in vivo drug absorption. |
| Nanoemulsions / Nanosuspensions | pH 1.2 HCl and pH 6.8 Phosphate Buffer.[13] | Significantly increased dissolution rates and enhanced permeation compared to conventional forms.[13][14][15] | Enhanced bioavailability with potentially increased Cmax and decreased Tmax.[14][16] | Strong potential for IVIVC by overcoming solubility limitations, a key factor in absorption.[14] |
| In Situ Asymmetric Membrane Capsules | pH-independent, osmotically driven release.[6] | Controlled, zero-order release profile.[6] | Relative Bioavailability: 39.24% compared to immediate release tablets.(Animal Model)[6] | Excellent Level A Correlation: R² > 0.99[6] |
Experimental Protocols
The successful establishment of an IVIVC is predicated on robust and well-defined experimental methodologies.
1. In Vitro Dissolution/Release Testing (for Oral Solid Dosage Forms)
-
Objective: To measure the rate and extent of drug release from the dosage form under controlled laboratory conditions that mimic physiological conditions.
-
Apparatus: USP Apparatus 2 (Paddle Method) is commonly employed for tablets and capsules. USP Apparatus 4 (Flow-Through Cell) can also be used, particularly for low-solubility drugs or to simulate GI transit.[1][17]
-
Dissolution Media: The selection of media is critical and can significantly impact the correlation.[1] A range of buffers is used to simulate the pH of the gastrointestinal tract:
-
Procedure:
-
The dissolution vessel is filled with a specified volume of media and equilibrated to 37 ± 0.5 °C.
-
The dosage form is introduced, and the apparatus is operated at a specified speed (e.g., 50 rpm).
-
Aliquots of the dissolution medium are withdrawn at predetermined time intervals.
-
The concentration of dissolved ketoprofen is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
2. In Vitro Permeation Testing (for Transdermal Systems)
-
Objective: To measure the rate of drug permeation through a membrane from a topical or transdermal formulation.
-
Apparatus: A Franz Diffusion Cell is the standard apparatus.[10]
-
Membrane: A synthetic membrane (e.g., silicone) or excised animal/human skin is mounted between the donor and receptor compartments.[10]
-
Procedure:
-
The transdermal patch is applied to the outer surface of the membrane.
-
The receptor compartment is filled with a suitable medium (e.g., phosphate buffer pH 7.4) and maintained at 32-37 °C.
-
Samples are withdrawn from the receptor compartment over time and analyzed for ketoprofen concentration.
-
3. In Vivo Pharmacokinetic Studies
-
Objective: To determine the rate and extent of drug absorption into the systemic circulation after administration of the dosage form.
-
Subjects: Studies are typically conducted in animal models (e.g., Beagle dogs) or healthy human volunteers.[7]
-
Study Design: A randomized, crossover design is preferred, where each subject receives the test formulation and a reference formulation (e.g., an oral solution or immediate-release product) on separate occasions.
-
Procedure:
-
Following administration of the ketoprofen formulation, blood samples are collected at specified time points over a 24-hour period or longer.
-
Plasma is separated by centrifugation.
-
Plasma samples are analyzed for ketoprofen concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Plasma concentration vs. time profiles are generated to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC).
-
The in vivo absorption profile (fraction of drug absorbed vs. time) is determined using deconvolution methods.
-
Mandatory Visualizations
IVIVC Development Workflow
The process of developing an IVIVC involves a systematic comparison of in vitro drug release data with in vivo drug absorption data.
Caption: A logical workflow for establishing an IVIVC.
Ketoprofen's Mechanism of Action: COX Inhibition
Ketoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.
Caption: Ketoprofen non-selectively inhibits COX-1 and COX-2.
References
- 1. Influence of dissolution medium buffer composition on ketoprofen release from ER products and in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Development and evaluation of Ketoprofen sustained release matrix tablet using Hibiscus rosa-sinensis leaves mucilage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. In Situ Formed Phase Transited Drug Delivery System of Ketoprofen for Achieving Osmotic, Controlled and Level A In Vitro In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A time-adjustable pulsatile release system for ketoprofen: In vitro and in vivo investigation in a pharmacokinetic study and an IVIVC evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jsirjournal.com [jsirjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. Design and in vitro evaluation of transdermal patches containing ketoprofen [wisdomlib.org]
- 12. Efficacy of Transdermal Ketoprofen Patch in Comparison to Transdermal Diclofenac Patch in Postoperative Analgesia for Orthodontic Extractions: A Randomized Split-Mouth Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. jddtonline.info [jddtonline.info]
- 15. In Vitro Permeation Studies of Nanoemulsions Containing Ketoprofen as a Model Drug | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Design and In Vivo Anti-Inflammatory Effect of Ketoprofen Delayed Delivery Systems [ouci.dntb.gov.ua]
cross-validation of different analytical techniques for ketoprofen assay
A Comparative Guide to Analytical Techniques for Ketoprofen Assay
This guide provides a comprehensive comparison of various analytical techniques for the quantitative determination of ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The information is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of methodologies to aid in the selection of the most appropriate technique for their specific needs.
The following sections detail the performance characteristics and experimental protocols of commonly employed methods for ketoprofen assay, including High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Titrimetry.
Comparative Performance of Analytical Techniques
The selection of an analytical method is often a trade-off between sensitivity, specificity, cost, and speed. The following table summarizes the key performance parameters of different techniques for ketoprofen analysis based on published data.
| Parameter | HPLC (High-Performance Liquid Chromatography) | UV-Vis Spectrophotometry | HPTLC (High-Performance Thin-Layer Chromatography) | Titrimetry |
| Linearity Range | 0.2441 - 125 µg/mL[1], 3 - 100 µg/mL[2] | 2.5 - 15 µg/mL[3][4][5], 2.00 - 80.0 µg/mL[6] | 1000 - 6000 ng/band[7] | Not explicitly defined in the same manner; depends on titrant concentration. |
| Correlation Coefficient (r²) | > 0.999[1][2][8] | > 0.998[3][4][5][8] | > 0.99[7] | Not Applicable |
| Limit of Detection (LOD) | 0.01 - 0.30 µg/mL[4][8][9][10][11] | 0.78 µg/mL[3][4][5][8], 1.7082 µg/mL[6] | 136.46 ng/band[7] | Generally higher than chromatographic and spectroscopic methods. |
| Limit of Quantification (LOQ) | 0.5 ng/mL[8][10], 2.4 µg/mL[2] | 2.35 µg/mL[3][4][5][8], 5.694 µg/mL[6] | 413.40 ng/band[7] | Generally higher than chromatographic and spectroscopic methods. |
| Accuracy (% Recovery) | 98.457% - 99.824%[1][10] | 99.08% - 99.28%[3][4][5] | 99.99%[7] | High accuracy when properly validated.[12] |
| Precision (%RSD) | < 2%[1] | < 2%[5] | < 2%[7] | Low RSD with standardized procedures.[12] |
| Specificity | High (separates from excipients and degradation products)[13] | Lower (prone to interference from UV-absorbing excipients) | Moderate to High (can separate from other compounds)[7] | Low (titrates any acidic or basic functional groups present) |
Experimental Workflows and Method Comparison
The following diagrams illustrate the typical workflow for a cross-validation study of analytical methods and a comparative overview of the key characteristics of each technique.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the determination of ketoprofen due to its high sensitivity and specificity.[8][14]
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A C18 column is commonly employed for separation.[1][2][8]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is used. The exact ratio can be optimized, for instance, methanol and water (70:30 v/v) with the pH adjusted to 3.3 with phosphoric acid.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection is usually performed at the wavelength of maximum absorbance for ketoprofen, which is around 254-260 nm.[1][2]
-
Sample Preparation:
-
Standard Solution: A stock solution of ketoprofen is prepared in the mobile phase or a suitable solvent like methanol.[1] Working standards are prepared by further dilution.
-
Sample Solution (Tablets): A specific number of tablets are weighed and crushed to a fine powder. An amount of powder equivalent to a known weight of ketoprofen is dissolved in the mobile phase, sonicated, and filtered.[1]
-
Sample Solution (Plasma): For biological samples like plasma, a protein precipitation step followed by centrifugation is typically required before injection.[1]
-
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of ketoprofen in pharmaceutical formulations.[3][4][15]
-
Instrumentation: A UV-Visible spectrophotometer with matched quartz cuvettes is used.
-
Solvent: Methanol or a basic solution like 1M sodium bicarbonate can be used as a solvent.[3][4][15]
-
Wavelength of Maximum Absorbance (λmax): The λmax for ketoprofen is typically observed around 254-260 nm.[3][4][6][15]
-
Sample Preparation:
-
Standard Solution: A stock solution of ketoprofen is prepared in the chosen solvent. A series of dilutions are made to prepare working standards for the calibration curve.[3][4][15]
-
Sample Solution (Tablets/Capsules): The contents of a specified number of tablets or capsules are weighed and finely powdered. A quantity of the powder equivalent to a known amount of ketoprofen is accurately weighed and dissolved in the solvent. The solution is then sonicated and filtered, and the filtrate is diluted to a suitable concentration for measurement.[3][4][5]
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a good alternative to HPLC, allowing for the simultaneous analysis of multiple samples, which can increase throughput.[16]
-
Instrumentation: An HPTLC system including a sample applicator, developing chamber, and a TLC scanner is required.
-
Stationary Phase: Pre-coated silica gel 60 F254 plates are commonly used.[7]
-
Mobile Phase: A mixture of solvents is used for development. An example is methanol-toluene-benzene in a ratio of 2.5:3.5:4.0 (v/v/v).[7]
-
Detection: Densitometric scanning is performed in absorbance/reflectance mode at a wavelength of 260 nm.[7]
-
Sample Preparation:
Titrimetry
Titrimetric methods, while less common for routine analysis of finished dosage forms, can be used for the assay of bulk drug substances.[12] A British Pharmacopoeia method involves a titrimetric assay for ketoprofen.[16]
-
Principle: This method is based on the acidic nature of the carboxylic acid group in the ketoprofen molecule.
-
Titrant: A standardized solution of a strong base, such as sodium hydroxide, is used as the titrant.
-
Indicator/Endpoint Detection: The endpoint can be determined using a suitable pH indicator or potentiometrically.
-
Sample Preparation:
-
An accurately weighed amount of the ketoprofen bulk drug is dissolved in a suitable solvent (e.g., a hydrotropic agent like sodium citrate solution to enhance aqueous solubility, or an organic solvent).[12]
-
The solution is then titrated with the standardized base to the endpoint.
-
This guide provides a foundational comparison of several key analytical techniques for the assay of ketoprofen. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and desired throughput. For regulatory submissions, methods must be validated according to the relevant guidelines, such as those from the International Council for Harmonisation (ICH).
References
- 1. Determination of Ketoprofen in Human Plasma by RP-HPLC [scirp.org]
- 2. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEVELOPMENT AND VALIDATION OF UV-VISIBLE SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF KETOPROFEN IN CAPSULE AND TABLET DOSAGE FORMS [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. zenodo.org [zenodo.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpca.org [ijpca.org]
- 16. ijpsonline.com [ijpsonline.com]
Ketoprofen's Profile in Prostaglandin Synthesis Inhibition: A Comparative Analysis with Other NSAIDs
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data highlights the distinct inhibitory profile of ketoprofen on prostaglandin synthesis compared to other widely used non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides researchers, scientists, and drug development professionals with a comparative analysis of ketoprofen, ibuprofen, diclofenac, naproxen, and the COX-2 selective inhibitor, celecoxib, supported by quantitative data and detailed experimental methodologies.
The therapeutic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the conversion of arachidonic acid to prostaglandins.[1][2] There are two main isoforms of this enzyme: COX-1, a constitutive enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function, and COX-2, an inducible enzyme that is upregulated during inflammation and contributes to pain and fever.[2][3] The varying degrees of selectivity of NSAIDs for these two isoforms account for their different efficacy and side-effect profiles.[1][4]
Comparative Inhibitory Potency of NSAIDs on COX-1 and COX-2
The inhibitory activity of NSAIDs is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency. The ratio of IC50 values for COX-1 to COX-2 is a key indicator of a drug's selectivity. A ratio significantly greater than 1 suggests selectivity for COX-2, while a ratio less than 1 indicates selectivity for COX-1. A ratio close to 1 signifies a non-selective inhibitor.
The following table summarizes the in vitro IC50 values and COX-1/COX-2 selectivity ratios for ketoprofen and other selected NSAIDs, primarily from human whole blood assays.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Predominant Selectivity |
| Ketoprofen | ~0.1 - 0.5 | ~0.5 - 2.0 | ~0.2 - 0.5 | COX-1[4] |
| Ibuprofen | ~2.0 - 15.0 | ~10.0 - 80.0 | ~0.15 - 0.5 | Non-selective to slight COX-1[4][5][6] |
| Diclofenac | ~0.076 - 0.6 | ~0.026 - 0.63 | ~2.9 - 3.0 | Preferential COX-2[5][7][8] |
| Naproxen | ~0.5 - 2.0 | ~1.0 - 5.0 | ~0.3 - 0.5 | Non-selective to slight COX-1 |
| Celecoxib | ~5.0 - 82.0 | ~0.04 - 6.8 | ~7.6 - 30.0 | COX-2 Selective[5][7][9] |
Note: IC50 values can vary between different assay systems. The data presented here is a representative range from multiple sources to provide a comparative overview.
From the data, it is evident that ketoprofen is a potent inhibitor of both COX isoforms, with a tendency towards COX-1 selectivity.[4] In contrast, diclofenac, while not as selective as celecoxib, demonstrates a preference for COX-2 inhibition.[5][8] Ibuprofen and naproxen are generally considered non-selective, with a slight preference for COX-1.[4] Celecoxib, as expected, shows marked selectivity for the COX-2 enzyme.[5][7][9]
Experimental Protocols
The data presented in this guide is primarily derived from the human whole blood assay, a widely accepted in vitro method for assessing the COX inhibitory activity of NSAIDs in a physiologically relevant environment.[10][11]
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the IC50 values of NSAIDs for COX-1 and COX-2 enzymes in human whole blood.
Principle:
-
COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, in response to blood clotting. This process is primarily mediated by COX-1 in platelets.
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in response to stimulation with lipopolysaccharide (LPS), which induces the expression of COX-2 in monocytes.
Materials:
-
Freshly drawn human venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
Test NSAIDs at various concentrations.
-
Lipopolysaccharide (LPS) from E. coli.
-
Enzyme immunoassay (EIA) kits for TXB2 and PGE2.
Procedure:
For COX-1 Inhibition:
-
Aliquots of whole blood are incubated with various concentrations of the test NSAID or vehicle control at 37°C for a specified time (e.g., 15-60 minutes).
-
Blood is allowed to clot at 37°C for 1 hour to induce TXB2 production.
-
Serum is separated by centrifugation.
-
TXB2 levels in the serum are quantified using an EIA kit.
-
The percentage of inhibition at each NSAID concentration is calculated relative to the vehicle control, and the IC50 value is determined.
For COX-2 Inhibition:
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test NSAID or vehicle control.
-
LPS (e.g., 10 µg/mL) is added to induce COX-2 expression and activity.
-
The blood is incubated at 37°C for 24 hours.
-
Plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified using an EIA kit.
-
The percentage of inhibition at each NSAID concentration is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Visualizing the Mechanism and Experimental Design
To further elucidate the concepts discussed, the following diagrams illustrate the prostaglandin synthesis pathway and the experimental workflow for assessing NSAID potency.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lecturio.com [lecturio.com]
- 3. medcentral.com [medcentral.com]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. apexbt.com [apexbt.com]
- 10. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Clinical Trial Design for Comparing Topical NSAIDs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of topical non-steroidal anti-inflammatory drugs (NSAIDs) based on a head-to-head clinical trial design. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological and experimental pathways.
Topical NSAIDs are widely recommended for the management of musculoskeletal pain, particularly in osteoarthritis, due to their favorable risk-benefit profile compared to oral formulations.[1] They offer localized analgesic and anti-inflammatory effects with minimal systemic exposure.[2] This guide delves into the specifics of a head-to-head clinical trial comparing two commonly used topical NSAIDs, ketoprofen and diclofenac, to provide a framework for designing and evaluating such studies.
Comparative Efficacy and Safety of Topical NSAIDs
The following tables summarize the quantitative data from a head-to-head clinical trial comparing a topical ketoprofen patch to a topical diclofenac gel in patients with benign sport-related soft-tissue injuries, as well as data from a network meta-analysis comparing various topical NSAIDs for osteoarthritis.
Table 1: Efficacy of Topical Ketoprofen vs. Topical Diclofenac in Soft-Tissue Injuries [3]
| Efficacy Outcome | Topical Ketoprofen Patch | Topical Diclofenac Gel | Statistical Significance |
| Pain Reduction on Daily Activities (VAS mm, Day 7) | -1.17 mm (in favor of ketoprofen) | Not Applicable | Non-inferiority demonstrated |
| Cure Rate (Day 7) | 64% | 46% | p = 0.004 |
| Patient Satisfaction (Good or Excellent) | >80% | Not Reported | Statistically higher for ketoprofen |
VAS: Visual Analog Scale
Table 2: Comparative Efficacy of Various Topical NSAIDs in Osteoarthritis (Network Meta-Analysis) [4]
| Topical NSAID | Standardized Mean Difference (SMD) vs. Placebo for Pain Relief (95% CI) | Rank for Pain Relief | Standardized Mean Difference (SMD) vs. Placebo for Functional Improvement (95% CI) | Rank for Functional Improvement |
| Diclofenac Patch | -0.81 (-1.12 to -0.52) | 1 | -0.68 (-1.02 to -0.34) | 3 |
| Piroxicam | -0.63 (-1.01 to -0.25) | 3 | -1.04 (-1.60 to -0.48) | 1 |
| Ketoprofen | -0.48 (-0.72 to -0.24) | 4 | -0.52 (-0.79 to -0.25) | 4 |
| Ibuprofen | -0.36 (-0.61 to -0.11) | 5 | -0.73 (-1.12 to -0.34) | 2 |
| Diclofenac Gel | -0.30 (-0.48 to -0.12) | 6 | -0.33 (-0.53 to -0.13) | 5 |
| Diclofenac Solution | -0.29 (-0.52 to -0.06) | 7 | -0.32 (-0.57 to -0.07) | 6 |
| Eltenac | -0.26 (-0.58 to 0.06) | 8 | -0.28 (-0.63 to 0.07) | 7 |
| Indomethacin | -0.18 (-0.46 to 0.10) | 9 | -0.20 (-0.51 to 0.11) | 8 |
| Nimesulide | -0.17 (-0.67 to 0.33) | 10 | -0.19 (-0.74 to 0.36) | 9 |
| Salicylate | 0.03 (-0.26 to 0.32) | 11 | 0.01 (-0.31 to 0.33) | 10 |
Table 3: Safety Profile of Topical Ketoprofen vs. Topical Diclofenac [3]
| Adverse Event | Topical Ketoprofen Patch | Topical Diclofenac Gel |
| Local Skin Reactions | Most frequently reported, but not specified in detail | Most frequently reported, but not specified in detail |
| Systemic Adverse Events | Not detailed | Not detailed |
A network meta-analysis of 36 randomized controlled trials and seven observational studies found that, overall, topical NSAIDs were not associated with an increased risk of skin, gastrointestinal, or cardiovascular adverse events compared to placebo.[4] However, salicylate gel was associated with a significantly higher rate of withdrawal due to skin adverse events.[4]
Experimental Protocols
This section details the methodologies for a head-to-head clinical trial comparing topical ketoprofen and topical diclofenac, and a key in vitro experiment for assessing topical drug delivery.
Head-to-Head Clinical Trial: Topical Ketoprofen vs. Topical Diclofenac
This protocol is based on a multicenter, randomized, active-controlled, open-label, parallel-group, phase III clinical trial.
1. Study Objective: To compare the efficacy and safety of a ketoprofen plaster versus a diclofenac plaster over a 3-week period in patients with osteoarthritis-related knee pain.
2. Study Design:
-
Design: Multicenter, randomized, active-controlled, open-label, parallel-group, non-inferiority phase III study.
-
Randomization: 236 adult patients were randomized in a 1:1 ratio to receive either the ketoprofen plaster or the diclofenac plaster.
-
Blinding: Open-label (no blinding).
-
Treatment Duration: 3 weeks.
3. Patient Population:
-
Inclusion Criteria: Adult patients diagnosed with osteoarthritis of the knee.
-
Exclusion Criteria: Specific exclusion criteria were not detailed in the provided summary but would typically include contraindications to NSAIDs, other significant knee pathology, and use of confounding medications.
4. Treatment Regimen:
-
Investigational Drug: Ketoprofen plaster 30 mg applied twice daily.
-
Active Comparator: Diclofenac plaster 15 mg applied once daily.
5. Efficacy Endpoints:
-
Primary Endpoint: Mean change from baseline to week 3 in the mean knee pain intensity score during walking, measured on a 100-mm Visual Analog Scale (VAS). The predefined non-inferiority margin was 10.0 mm.
-
Secondary Endpoints:
-
Pain intensity at rest.
-
Patient Global Impression of Improvement.
-
Knee Injury and Osteoarthritis Outcome Score (KOOS).
-
Frequency of rescue medication use.
-
6. Safety Assessments:
-
Monitoring and recording of all adverse events.
-
Assessment of local skin reactions at the application site.
7. Statistical Analysis:
-
The primary analysis was a non-inferiority analysis of the primary endpoint.
-
Secondary endpoints were analyzed for superiority.
-
A per-protocol analysis was conducted on patients who adhered to the study protocol.
In Vitro Skin Permeation Study: Franz Diffusion Cell
This protocol describes a standard in vitro method to evaluate the skin penetration of topical formulations.
1. Objective: To quantify the rate and extent of drug permeation through human skin from a topical formulation.
2. Materials:
-
Franz diffusion cells.
-
Excised human skin (full-thickness or dermatomed).
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent).
-
The topical NSAID formulation to be tested.
-
Analytical equipment for drug quantification (e.g., HPLC).
3. Method:
-
Skin Preparation: Excised human skin is mounted on the Franz diffusion cell, separating the donor and receptor compartments.
-
Dosing: A precise amount of the topical formulation is applied to the surface of the stratum corneum in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment. The receptor solution is replenished with fresh, pre-warmed solution to maintain sink conditions.
-
Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method.
-
Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time to determine the flux (permeation rate).
Visualizations
The following diagrams illustrate the mechanism of action of NSAIDs and the experimental workflows.
Caption: Mechanism of action of NSAIDs via inhibition of COX-1 and COX-2 enzymes.
Caption: Workflow of a head-to-head clinical trial comparing two topical NSAIDs.
Caption: Workflow for an in vitro skin permeation study using a Franz diffusion cell.
References
- 1. Topical nonsteroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical ketoprofen TDS patch versus diclofenac gel: efficacy and tolerability in benign sport related soft‐tissue injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Topical NSAIDs for acute pain: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ketoprofen Sodium: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of ketoprofen sodium, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to manage this compound waste in compliance with regulations.
This compound, while not classified as a P-listed or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), is a potent, biologically active compound.[1][2] It is categorized as a toxic solid that is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is crucial to prevent environmental contamination and potential harm to human health.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to wear appropriate personal protective equipment. This includes:
| PPE Category | Specification |
| Eye Protection | Safety goggles or glasses with side shields |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat or other protective clothing |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for bulk quantities or if dust is generated. |
Spill Management and Cleanup
In the event of a spill, follow these procedures to minimize exposure and environmental release:
-
Evacuate and Secure: Clear the area of all personnel not involved in the cleanup.
-
Ventilate: Ensure adequate ventilation to disperse any airborne particles.
-
Containment: For liquid spills, use an absorbent material like sand, earth, or a universal binder to contain the spill. For solid spills, carefully sweep or vacuum the material. Avoid generating dust.
-
Collection: Place the contained waste into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) and then wash with soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
Disposal Procedures for this compound
The following step-by-step process outlines the approved methods for the disposal of this compound waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash.[3]
Logical Workflow for this compound Disposal
References
Personal protective equipment for handling Ketoprofen sodium
Essential Safety and Handling Guide for Ketoprofen Sodium
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. Engineering controls, such as a laboratory fume hood or other local exhaust ventilation, should be the primary method of exposure control.[1][2] The following table summarizes the recommended PPE.
| Protection Type | Equipment | Purpose & Notes |
| Eye/Face Protection | Safety goggles with side-shields or a face shield.[3][4][5] | To prevent contact with eyes. An emergency eye wash station should be readily accessible.[3][6] |
| Hand Protection | Impervious, chemical-resistant gloves (e.g., nitrile).[4][6] | To avoid skin contact. Gloves must be inspected before use and removed using proper technique. Hands should be washed thoroughly after handling.[7][8] |
| Skin and Body Protection | Impervious clothing, such as a lab coat or apron.[3][4][5] Long-sleeved clothing is recommended.[4] | To protect skin from accidental splashes or dust. Contaminated clothing should be removed immediately and washed before reuse.[6][8] |
| Respiratory Protection | A suitable respirator (e.g., N100, R100, or P100 disposable filtering facepiece) should be used if ventilation is inadequate or if dusts are generated.[3][9] For spill cleanup, a tight-fitting full-face respirator with HEPA filters may be necessary.[6] | To prevent inhalation of dust or aerosols.[6][7] |
Occupational Exposure Limits
Currently, there are no established occupational exposure limit values for this compound according to several safety data sheets.[3][4] However, one source for Ketoprofen indicates a Zoetis OEL TWA 8-hr of 75 µg/m³.[10] Given the potential for effects from exposure, all handling should be done with the assumption that the substance is hazardous, and appropriate safety measures should be taken to minimize contact and inhalation.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Safe Handling and Storage Procedures
-
Preparation : Before handling, ensure all necessary PPE is available and in good condition. Read and understand the Safety Data Sheet (SDS).
-
Handling : Avoid contact with skin, eyes, and clothing.[10] Do not breathe in dust or aerosols.[11] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[8][11] Do not eat, drink, or smoke in the handling area.[3][8]
-
Storage : Keep the container tightly sealed in a cool, dry, and well-ventilated area.[3][11] Store locked up and away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3]
Spill and Emergency Procedures
-
Spill Response : In the event of a spill, evacuate non-essential personnel from the area.[3][10] Wear full PPE, including respiratory protection.[3][6]
-
Containment and Cleanup : Prevent further leakage if it is safe to do so.[3][4] For solid spills, avoid generating dust.[6] Sweep or vacuum the spilled material and collect it in a suitable, labeled container for disposal.[6] For liquid spills, absorb with a non-combustible material like diatomite or universal binders.[3]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, such as alcohol, and dispose of contaminated materials according to disposal procedures.[3]
First Aid Measures
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][8]
-
Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of soap and water. If irritation persists, seek medical attention.[3][4][8]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3][7][11]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Call a physician or poison control center immediately.[3][5][11]
Disposal Plan
All waste materials, including the chemical itself and any contaminated items, must be disposed of in accordance with federal, state, and local regulations.[3][6]
-
Waste Collection : Collect waste this compound and contaminated materials in a clearly labeled, sealed container.
-
Waste Treatment : Do not mix with other waste. For household disposal of unwanted medicines not on the FDA flush list, the FDA recommends mixing the substance with an unappealing material like dirt, cat litter, or used coffee grounds, placing it in a sealed plastic bag, and then disposing of it in the trash.[12] While this is a guideline for household waste, similar principles of making the substance undesirable for diversion could be considered in a research setting, prior to collection by a licensed waste disposal company.
-
Final Disposal : Dispose of the container through an approved waste disposal plant or licensed contractor.[3][8] Do not allow the substance to enter drains or water courses.[3]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. This compound|57495-14-4|MSDS [dcchemicals.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. cdn.accentuate.io [cdn.accentuate.io]
- 9. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 10. zoetisus.com [zoetisus.com]
- 11. fishersci.com [fishersci.com]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
